PF-04691502
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an ATP-competitive PI3K/mTOR dual inhibito
属性
IUPAC Name |
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYKKIQACFMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026004 | |
| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013101-36-4 | |
| Record name | PF 04691502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04691502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04691502 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PF-04691502, a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of PF-04691502, a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology of this compound.
Core Mechanism of Action
This compound targets two key nodes in the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][2][3] The compound is an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking their catalytic activity.[1][4]
This compound demonstrates potent inhibition against all four class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4][5] This dual inhibition leads to a comprehensive blockade of the pathway, which may offer advantages over selective inhibitors of either PI3K or mTOR alone.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound against recombinant class I PI3K isoforms and mTOR has been determined in biochemical assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Target | Ki (nM) |
| PI3Kα | 1.8[4][5] |
| PI3Kβ | 2.1[4][5] |
| PI3Kδ | 1.6[4][5] |
| PI3Kγ | 1.9[4][5] |
| mTOR | 16[4][5] |
Downstream Signaling Effects
The dual inhibition of PI3K and mTOR by this compound results in the suppression of downstream signaling events. In various cancer cell lines with activating PIK3CA mutations or loss of the tumor suppressor PTEN, this compound has been shown to reduce the phosphorylation of key signaling molecules.[1][2]
Specifically, this compound inhibits the phosphorylation of Akt at both serine 473 (S473) and threonine 308 (T308), which are downstream markers of mTORC2 and PI3K activity, respectively.[1][2] Furthermore, the compound inhibits the activity of mTORC1, as evidenced by the decreased phosphorylation of its substrates, including p70S6 kinase (p70S6K), ribosomal protein S6 (S6RP), and 4E-binding protein 1 (4EBP1).[1][6] The inhibition of these downstream effectors ultimately leads to the disruption of protein synthesis and other cellular processes essential for tumor growth.
Quantitative Cellular Activity
The cellular potency of this compound has been assessed in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for key downstream events and cell proliferation are presented below.
| Cellular Endpoint | Cell Lines | IC50 (nM) |
| p-AKT (T308) Inhibition | PIK3CA-mutant and PTEN-deleted cancer cells | 7.5 - 47[1][2][4] |
| p-AKT (S473) Inhibition | PIK3CA-mutant and PTEN-deleted cancer cells | 3.8 - 20[1][2][4] |
| mTORC1 Activity Inhibition | PI3K-independent nutrient stimulated assay | 32[1][4][5] |
| Cell Proliferation | PIK3CA-mutant and PTEN-deleted cancer cells | 179 - 313[1][2][4] |
| Cell Proliferation | Aggressive B-cell non-Hodgkin lymphoma cells | 120 - 550[7] |
Cellular and Physiological Consequences
The inhibition of the PI3K/mTOR pathway by this compound translates into significant anti-proliferative and pro-apoptotic effects in cancer cells.
Cell Cycle Arrest
Treatment with this compound has been shown to induce G1 cell cycle arrest.[1][6][7] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[1][4]
Induction of Apoptosis
This compound induces apoptosis in various cancer cell lines.[7][8] The induction of apoptosis is mediated, at least in part, through the intrinsic pathway, as evidenced by the cleavage of caspase-3.[8][9] In some bladder cancer cell lines, this compound has also been observed to upregulate the expression of PTEN, further contributing to the inhibition of the PI3K/Akt pathway and promoting apoptosis.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot Analysis for Phosphoprotein Levels
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in appropriate culture dishes and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 3 hours).[2]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., Akt, S6RP, 4EBP1) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. The absorbance at 490 nm is then measured using a 96-well plate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with this compound or vehicle for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C overnight or longer.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks the PI3K/mTOR signaling pathway. This inhibition leads to decreased phosphorylation of key downstream effectors, resulting in G1 cell cycle arrest and the induction of apoptosis in cancer cells. The preclinical data for this compound demonstrates its potential as an anti-cancer therapeutic, and it has been evaluated in Phase I clinical trials.[1][10] This technical guide provides a comprehensive overview of its mechanism of action for the scientific community.
References
- 1. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Effects of PF-04691502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream signaling targets of PF-04691502, a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By simultaneously targeting two critical nodes in a frequently hyperactivated signaling pathway in cancer, this compound has demonstrated significant preclinical antitumor activity.[2][3] This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound exerts its therapeutic effects by inhibiting the kinase activity of both class I PI3K isoforms (α, β, δ, γ) and mTOR.[4][5] The PI3K/mTOR signaling pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Its dysregulation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and resistance to therapy.[2][3]
By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT.[4] Concurrently, this compound inhibits mTOR, a serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2.[1] mTORC1 regulates protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization, and also phosphorylates AKT at serine 473.[3] The dual inhibition of PI3K and mTOR by this compound leads to a more comprehensive and sustained blockade of this critical cancer-promoting pathway.[2]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Biochemical Inhibition of PI3K Isoforms and mTOR by this compound
| Target | Kᵢ (nM) |
| PI3Kα | 1.8[4][5] |
| PI3Kβ | 2.1[4][5] |
| PI3Kδ | 1.6[4][5] |
| PI3Kγ | 1.9[4][5] |
| mTOR | 16[4][5] |
Table 2: Cellular Inhibitory Activity of this compound on Downstream Effectors
| Target/Process | Cell Lines | IC₅₀ (nM) |
| p-AKT (S473) | PIK3CA-mutant & PTEN-deleted | 3.8 - 20[2][3][5] |
| p-AKT (T308) | PIK3CA-mutant & PTEN-deleted | 7.5 - 47[2][3][5] |
| mTORC1 Activity | Nutrient-stimulated cells | 32[2][5] |
| Cell Proliferation | BT20, SKOV3, U87MG | 179 - 313[2][3][5] |
Core Downstream Signaling Targets
The dual inhibitory action of this compound results in the modulation of a cascade of downstream signaling proteins. The primary and most direct consequence is the reduced phosphorylation and, therefore, activity of key signaling nodes.
PI3K-Dependent Signaling
-
AKT (Protein Kinase B): As a central downstream effector of PI3K, the phosphorylation of AKT at both threonine 308 (T308) and serine 473 (S473) is significantly inhibited by this compound.[2][3] This inactivation of AKT prevents the subsequent phosphorylation and regulation of numerous downstream targets involved in cell survival and proliferation.
-
PRAS40 (Proline-Rich AKT Substrate 40 kDa): Phosphorylation of PRAS40 by AKT is inhibited, which contributes to the suppression of mTORC1 activity.[2][3]
-
FKHRL1 (Forkhead Box Protein O1): Inhibition of AKT leads to decreased phosphorylation of FKHRL1, promoting its nuclear translocation where it can induce the expression of genes involved in apoptosis and cell cycle arrest.[2][4]
mTOR-Dependent Signaling
-
p70S6K (p70S6 Kinase) and S6RP (S6 Ribosomal Protein): this compound effectively suppresses the phosphorylation of p70S6K and its substrate S6RP, key regulators of protein synthesis and cell growth.[4][7][8]
-
4E-BP1 (Eukaryotic Translation Initiation Factor 4E-Binding Protein 1): Inhibition of mTORC1 by this compound leads to reduced phosphorylation of 4E-BP1.[2][7] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of key oncogenic proteins.
Cellular Outcomes
The inhibition of these critical signaling pathways by this compound culminates in potent anti-cancer effects:
-
Cell Cycle Arrest: Treatment with this compound induces a G1 cell cycle arrest.[2][8] This is associated with the upregulation of the cell cycle inhibitor p27 Kip1 and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[2]
-
Induction of Apoptosis: By inhibiting pro-survival signals mediated by AKT and mTOR, this compound effectively induces apoptosis in cancer cells.[1][4][8]
-
Inhibition of Cell Proliferation: The combined effects on cell cycle progression and apoptosis lead to a significant inhibition of cancer cell proliferation.[2][3]
Signaling Pathway Visualization
The following diagrams illustrate the mechanism of action of this compound and its impact on downstream signaling.
Caption: this compound dual inhibition of PI3K/mTOR signaling.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of this compound's downstream effects.
Western Blot Analysis for Phosphoprotein Levels
This technique is used to determine the phosphorylation status of key signaling proteins.
-
Cell Lysis: Cancer cell lines are treated with varying concentrations of this compound for specified durations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT S473, p-S6RP S235/236) and total protein levels as a loading control (e.g., total AKT, α-tubulin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Caption: General workflow for Western blot analysis.
Cell Proliferation Assays
These assays are used to measure the effect of this compound on cell viability and growth.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or resazurin, which is converted to a colored product by metabolically active cells. The absorbance or fluorescence is measured using a plate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. This compound is then administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised and analyzed by Western blot or immunohistochemistry to assess the in vivo inhibition of downstream signaling targets.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks a critical signaling pathway frequently dysregulated in cancer. Its mechanism of action, characterized by the inhibition of key downstream effectors such as AKT, p70S6K, S6RP, and 4E-BP1, leads to significant antitumor effects, including cell cycle arrest, apoptosis, and the inhibition of proliferation. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of the preclinical activity of this compound and underscore its potential as a therapeutic agent for cancers with a hyperactivated PI3K/mTOR pathway. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.[2][8][9]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PF-04691502: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] Deregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, contributing to tumor cell growth, proliferation, and survival.[2][3] By targeting both PI3K and mTOR, this compound effectively abrogates this critical signaling cascade, leading to the induction of apoptosis and cell cycle arrest in a variety of cancer cell types. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound exerts its anti-tumor effects by inhibiting the kinase activity of class I PI3K isoforms (α, β, γ, and δ) and mTOR.[3][4][5] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway.
The inhibition of PI3K prevents the phosphorylation of Akt at threonine 308 (T308).[1][2] Simultaneously, the inhibition of mTOR complex 2 (mTORC2) prevents the phosphorylation of Akt at serine 473 (S473).[1] The abrogation of both phosphorylation events is critical for the complete inactivation of Akt.
Furthermore, this compound inhibits mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[1][2] This leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inactivation of these downstream effectors ultimately results in the suppression of cell proliferation and the induction of apoptosis and cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
PF-04691502 in PTEN-null Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical activity of PF-04691502, a potent and selective dual inhibitor of PI3K and mTOR kinases, with a specific focus on its application in cancer models characterized by the loss of the tumor suppressor PTEN. The information presented herein is intended to support further research and drug development efforts in this targeted therapeutic area.
Core Concepts: The PI3K/mTOR Pathway in PTEN-null Cancers
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, driving tumorigenesis. One of the most common mechanisms of PI3K pathway activation is the loss of function of the Phosphatase and Tensin homolog (PTEN) tumor suppressor. PTEN normally antagonizes PI3K signaling; its absence leads to uncontrolled pathway activation, making it a key target for therapeutic intervention.
This compound is an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, γ, δ) and mTOR (mTORC1 and mTORC2). By simultaneously targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various PTEN-null cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound in PTEN-null and PIK3CA-mutant Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 (nM) - Proliferation | IC50 (nM) - p-AKT (S473) | IC50 (nM) - p-AKT (T308) |
| U87MG | Glioblastoma | PTEN-null | 179 - 313 | 3.8 - 20 | 7.5 - 47 |
| NCI-H1650 | NSCLC | PTEN deletion | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[1]
Table 2: In Vivo Efficacy of this compound in PTEN-null Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| U87MG | Glioblastoma | 10 mg/kg, once daily | ~73% | [1] |
| NCI-H1650 | NSCLC | Not Specified | 85% - 87% | [1] |
| Pten/Tgfbr1 deficient mice | HNSCC | 5-10 mg/kg | Significantly delayed tumorigenesis and prolonged survival | [2] |
| PTEN-deficient PDX (LADC) | Lung Adenocarcinoma | 5 mg/kg, daily, oral gavage (in combination) | Modest activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add 10 µL of the various concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol is for the detection of phosphorylated proteins, such as p-AKT and p-S6RP, to assess the pharmacodynamic effects of this compound.
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-AKT S473, anti-p-S6RP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane for total protein levels as a loading control.
-
In Vivo Tumor Xenograft Studies
This protocol describes the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo antitumor activity of this compound.
-
Cell Preparation and Implantation:
-
Harvest and resuspend tumor cells (e.g., U87MG) in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Continue treatment for a specified duration (e.g., 16-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Immunohistochemistry (IHC) for Pharmacodynamic Markers
This protocol is for the detection of pharmacodynamic biomarkers, such as p-AKT and p-S6RP, in tumor tissue from xenograft studies.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against p-AKT (S473) or p-S6RP overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization and Analysis:
-
Develop the signal using a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and distribution using a microscope.
-
Conclusion
This compound demonstrates significant preclinical activity in PTEN-null cancer models, effectively inhibiting the PI3K/mTOR pathway and suppressing tumor growth both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance targeted therapies for this patient population. Further investigation into combination strategies and mechanisms of resistance will be crucial for the successful clinical translation of PI3K/mTOR inhibitors in PTEN-deficient cancers.
References
PF-04691502: A Technical Guide for Researchers in PIK3CA-Mutant Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-04691502, a potent, orally available, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene, is a critical factor in the development and progression of numerous cancers. This document synthesizes preclinical and early clinical data on this compound, with a focus on its application in cancers harboring PIK3CA mutations.
Mechanism of Action
This compound functions as a dual inhibitor, targeting both PI3K and mTOR kinases, which are crucial components of a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1] By competitively binding to the ATP-binding site of these enzymes, this compound effectively blocks their catalytic activity.[2] This dual-inhibition is significant because the PI3K/AKT/mTOR pathway is characterized by complex feedback loops, and targeting multiple nodes simultaneously may offer a more robust and durable anti-cancer effect.[3]
The primary targets of this compound are the class I PI3K isoforms (α, β, γ, δ) and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[2] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of the downstream kinase AKT. The subsequent inhibition of mTORC1 and mTORC2 further disrupts the signaling cascade, affecting downstream effectors such as p70S6K, 4EBP1, and AKT phosphorylation at Serine 473.[3][4]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Preclinical Research
Biochemical Activity
In cell-free assays, this compound demonstrates potent inhibition of all class I PI3K isoforms and mTOR.
| Target | Ki (nmol/L) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kδ | 1.6 |
| PI3Kγ | 1.9 |
| mTOR | 16 |
| Data sourced from Selleck Chemicals.[2] |
In Vitro Cellular Activity
This compound has been shown to effectively inhibit the proliferation of various cancer cell lines, particularly those with a hyperactivated PI3K pathway due to PIK3CA mutations or PTEN loss.[3][4]
Table 2.1: Inhibition of AKT Phosphorylation
| Cell Line | Cancer Type | Genetic Mutation | P-AKT S473 IC50 (nmol/L) | P-AKT T308 IC50 (nmol/L) |
| BT20 | Breast | PIK3CA (P539R, H1047R) | 3.8 - 20 | 7.5 - 47 |
| SKOV3 | Ovarian | PIK3CA (H1047R) | 3.8 - 20 | 7.5 - 47 |
| U87MG | Glioblastoma | PTEN null | 3.8 - 20 | 7.5 - 47 |
| Data represents a range of reported IC50 values.[3][4] |
Table 2.2: Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Genetic Mutation | IC50 (nmol/L) |
| BT20 | Breast | PIK3CA (P539R, H1047R) | 313 |
| SKOV3 | Ovarian | PIK3CA (H1047R) | 188 |
| U87MG | Glioblastoma | PTEN null | 179 |
| Data sourced from AACR Journals.[3] |
In addition to inhibiting proliferation, this compound induces a G1 phase cell cycle arrest and apoptosis.[4][5] This is associated with an upregulation of p27 Kip1 and a reduction of retinoblastoma protein (Rb) phosphorylation.[4]
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been demonstrated in several xenograft models.
Table 2.3: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Cancer Type | Genetic Alteration(s) | TGI (%) |
| NCI-H1650 | NSCLC | PTEN deletion | 85-87 |
| NCI-H1975 | NSCLC | PIK3CA mutation | 85-87 |
| NCI-H460 | NSCLC | PIK3CA & KRAS mutation | 85-87 |
| U87MG | Glioblastoma | PTEN null | Significant antitumor activity |
| SKOV3 | Ovarian | PIK3CA mutation | Significant antitumor activity |
| CNE-2 | Nasopharyngeal | PIK3CA amplification | Significant antitumor activity |
| Data sourced from multiple preclinical studies.[3][4][6] |
Pharmacodynamic analyses in these models confirmed that tumor growth inhibition is accompanied by a significant reduction in the phosphorylation of AKT (S473) and other downstream effectors of the PI3K/mTOR pathway.[3][7]
Clinical Studies
This compound has been evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[8]
-
Maximum Tolerated Dose (MTD): 8 mg, administered orally once daily.[8]
-
Dose-Limiting Toxicities (DLTs): Included Grade 3 fatigue at 8 mg, and Grade 3 rash and intolerable Grade 2 fatigue at 11 mg.[8]
-
Common Treatment-Related Adverse Events: Fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[8]
-
Pharmacokinetics: The half-life is approximately 11-15 hours.[9] At all dose levels, steady-state plasma concentrations were near or above the target concentration of 16.2 ng/mL, which was associated with ≥75% tumor growth inhibition in preclinical models.[8]
-
Pharmacodynamics: The drug demonstrated target engagement, as evidenced by increased fasting serum glucose and insulin levels, and partial blockade of PI3K signaling in paired tumor biopsies.[8]
-
Antitumor Activity: While no objective responses were observed in the Phase I study, five patients experienced stable disease for more than 16 weeks.[8][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research of this compound.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as resazurin (e.g., CellTiter-Blue) or MTS.
-
Data Analysis: Fluorescence or absorbance is measured, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for a specified duration (e.g., 3 hours), then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT S473, p-AKT T308, total AKT, p-S6, total S6, and a loading control like α-tubulin).[3]
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for Western blot analysis.
Tumor Xenograft Study
-
Cell Implantation: Immune-compromised mice (e.g., nude mice) are subcutaneously implanted with a suspension of cancer cells (e.g., 5-10 million cells).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).[3]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical significance is determined.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant preclinical activity against cancer models driven by PIK3CA mutations and other alterations that activate the PI3K pathway. Early clinical data indicate a manageable safety profile and evidence of target engagement. This technical guide provides a foundational resource for researchers investigating the therapeutic potential of this compound and the broader application of PI3K/mTOR pathway inhibitors in oncology. Further research is warranted to identify predictive biomarkers and effective combination strategies to enhance the clinical utility of this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor this compound in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
PF-04691502: A Technical Guide to its Impact on AKT and S6RP Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of PF-04691502, a potent and selective oral inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. The focus of this document is to provide a comprehensive overview of the compound's effect on the phosphorylation of key downstream effectors, AKT and S6 ribosomal protein (S6RP), crucial components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently deregulated in human cancers, making it a prime target for therapeutic intervention.[1][2][3]
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of both PI3K and mTOR.[2][4] By dually inhibiting these two critical nodes, this compound effectively blocks the signal transduction cascade that promotes cell growth, proliferation, and survival.[3][5] Its activity has been demonstrated in various cancer cell lines, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN, which lead to a hyperactivated PI3K pathway.[1][2]
Quantitative Analysis of AKT and S6RP Phosphorylation Inhibition
The efficacy of this compound in inhibiting the PI3K/mTOR pathway is quantified by its ability to reduce the phosphorylation of downstream targets. The tables below summarize the half-maximal inhibitory concentrations (IC50) for the phosphorylation of AKT at its two key sites, Threonine 308 (T308) and Serine 473 (S473), as well as for mTORC1 activity.
| Cell Line | Cancer Type | Genetic Mutation | P-AKT (S473) IC50 (nmol/L) | P-AKT (T308) IC50 (nmol/L) | Proliferation IC50 (nmol/L) |
| BT20 | Breast Cancer | p110α P539R and H1047R | 3.8 - 20 | 7.5 - 47 | 313 |
| SKOV3 | Ovarian Cancer | p110α H1047R | 3.8 - 20 | 7.5 - 47 | 188 |
| U87MG | Glioblastoma | PTEN null | 3.8 - 20 | 7.5 - 47 | 179 |
Data compiled from multiple studies.[1][2]
| Assay Type | Target | IC50 (nmol/L) |
| PI3K-independent nutrient stimulated assay | mTORC1 activity | 32 |
This assay directly measures the inhibition of mTORC1, a complex downstream of PI3K.[2][4][6]
Studies have consistently shown that this compound leads to a dose-dependent decrease in the phosphorylation of both AKT and S6RP.[1][7] In U87MG glioblastoma cells, a dramatic decrease in the phosphorylation of AKT at both S473 and T308 was observed at a concentration of 100 nmol/L, with a complete reduction at 500 nmol/L following a 3-hour treatment.[1] Similarly, the phosphorylation of S6RP at Ser235/236 was suppressed at 100 nmol/L.[1] In aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines, a marked reduction in phospho-S6 ribosomal protein was observed even at a low concentration of 0.05 µM.[7]
Signaling Pathway and Mechanism of Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. The following diagram illustrates the canonical pathway and the points of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Preclinical Profile of PF-04691502: A Dual PI3K/mTOR Inhibitor in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-04691502 is an orally bioavailable, ATP-competitive dual inhibitor that potently targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][4][5] Consequently, the dual inhibition of PI3K and mTOR represents a compelling therapeutic strategy for a broad range of malignancies.[1][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and the experimental methodologies employed in its evaluation.
Biochemical and In Vitro Activity
This compound demonstrates potent and selective inhibition of Class I PI3K isoforms and mTOR in biochemical assays.[1][6] This activity translates to effective inhibition of the PI3K/mTOR signaling pathway and cell proliferation in various cancer cell lines, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[1][2]
Table 1: Biochemical Inhibition Constants (Ki) of this compound
| Target | Ki (nmol/L) |
| PI3Kα | 1.8[1][6][7] |
| PI3Kβ | 2.1[1][6][7] |
| PI3Kδ | 1.6[1][6][7] |
| PI3Kγ | 1.9[1][6][7] |
| mTOR | 16[1][6][7] |
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | P-AKT(S473) IC50 (nmol/L) | P-AKT(T308) IC50 (nmol/L) | Cell Proliferation IC50 (nmol/L) |
| BT20 | Breast Cancer | PIK3CA P539R & H1047R | 3.8 - 20 | 7.5 - 47 | 313[1][7] |
| SKOV3 | Ovarian Cancer | PIK3CA H1047R | 3.8 - 20 | 7.5 - 47 | 188[1][7] |
| U87MG | Glioblastoma | PTEN null | 3.8 - 20 | 7.5 - 47 | 179[1][7] |
| UM-SCC1 | Head and Neck Cancer | wtTP53 | - | - | ~2000 |
| UM-SCC46 | Head and Neck Cancer | mtTP53 | - | - | ~600 |
| B-NHL cell lines | B-cell non-Hodgkin lymphoma | - | - | - | 120 - 550[8] |
| NPC cell lines | Nasopharyngeal Carcinoma | - | - | - | In the hundred nanomolar range[9] |
Note: IC50 values are presented as ranges based on multiple sources.
Signaling Pathway Inhibition
This compound effectively suppresses the PI3K/mTOR signaling pathway by inhibiting the phosphorylation of key downstream effectors. In cancer cell lines, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets of mTORC1, including p70S6K, S6 ribosomal protein (S6RP), and 4EBP1.[1][2][6] The inhibition of AKT(S473) phosphorylation suggests an impact on both mTORC1 and mTORC2.[1] Furthermore, this compound has been shown to induce a G1 cell cycle arrest, associated with an upregulation of p27 Kip1 and a reduction of Rb phosphorylation.[1][2][6]
Caption: this compound dual-inhibits PI3K and mTORC1.
In Vivo Antitumor Efficacy
This compound has demonstrated significant, dose-dependent antitumor activity in various xenograft models of human cancer.
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Tumor Growth Inhibition (TGI) at MTD |
| U87MG | Glioblastoma | 10 mg/kg, PO, QD | 10 mg/kg | ~70%[5] |
| SKOV3 | Ovarian Cancer | PO, QD for 16 days | 10 mg/kg | ~72%[1] |
| CNE-2 | Nasopharyngeal Carcinoma | 10 mg/kg for 2 weeks | - | Significant reduction in tumor volume and weight[9] |
| NSCLC Models (including erlotinib-resistant) | Non-Small Cell Lung Cancer | - | - | Tumor growth inhibition observed[1][10] |
Pharmacodynamic studies in tumor-bearing mice confirm that this compound effectively modulates the PI3K/mTOR pathway in vivo. Treatment with this compound at efficacious doses leads to a significant and persistent reduction in the phosphorylation of AKT, PRAS40, 4EBP1, and S6RP in tumor tissues.[1]
Experimental Protocols
Biochemical Assays
The inhibitory activity of this compound against PI3K isoforms and mTOR was determined using recombinant enzymes in biochemical assays. The ATP-competitive nature of inhibition was confirmed for PI3Kα.[1][6] The assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor to determine the Ki value.
Cell Proliferation and Apoptosis Assays
The antiproliferative effects of this compound were assessed in various cancer cell lines.[1][7][8] Cells were typically seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was then measured using assays such as MTS or CCK-8.[8][11] Apoptosis induction was evaluated by methods such as flow cytometry to detect Annexin V-positive cells or by Western blotting for cleaved PARP and caspase-3.[1][12]
Western Blot Analysis
To assess the impact of this compound on intracellular signaling, cancer cells were treated with the compound for a defined duration (e.g., 3 hours).[1] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, including AKT, p70S6K, S6RP, 4EBP1, and PRAS40.[1] α-Tubulin was often used as a loading control.[1]
Tumor Xenograft Studies
In vivo antitumor efficacy was evaluated in immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from human cancer cell lines.[1][13] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically once daily, at various dose levels.[1] Tumor volumes were measured regularly to determine the extent of tumor growth inhibition. At the end of the study, tumors were often harvested for pharmacodynamic analysis by Western blot or immunohistochemistry to assess the in vivo inhibition of the PI3K/mTOR pathway.[1]
Caption: Workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound robustly demonstrate its potency and selectivity as a dual PI3K/mTOR inhibitor. It effectively suppresses the PI3K/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines in vitro.[1][2][8] This in vitro activity translates into significant antitumor efficacy in in vivo xenograft models of various cancers, including glioblastoma, ovarian, and non-small cell lung cancer.[1][2] These findings provided a strong rationale for the clinical development of this compound as a therapeutic agent for patients with advanced solid tumors.[1][2] The compound has since entered Phase I clinical trials.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Pfizer Oncology To Present Broad Array Of New Pre-Clinical And Clinical Data From Early And Late Stage Compounds | Pfizer [pfizer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
PF-04691502: A Dual PI3K/mTOR Inhibitor for Non-Small Cell Lung Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in NSCLC, playing a critical role in cell growth, proliferation, survival, and angiogenesis.[3][4] This aberrant signaling can be driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[3][5][6] Consequently, targeting key nodes in this pathway represents a promising therapeutic approach. PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of PI3K and mTOR kinases, which has demonstrated significant antitumor activity in preclinical models of NSCLC.[3][5][7] This technical guide provides a comprehensive overview of the preclinical activity of this compound in NSCLC, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by simultaneously inhibiting both PI3K and mTOR, two critical kinases in a major signaling cascade that promotes tumor growth.[1] By targeting both PI3K, an upstream component, and mTOR, a downstream effector, this compound can achieve a more comprehensive blockade of the pathway.[1] This dual inhibition is designed to overcome potential feedback loops that can arise when targeting only one of these kinases.[1] The drug has shown potent and selective activity against class I PI3K isoforms (α, β, δ, γ) and mTOR.[7][8]
Quantitative In Vitro Activity
The in vitro potency of this compound has been evaluated across various NSCLC cell lines, demonstrating significant inhibition of cell proliferation and key signaling molecules. The tables below summarize the key quantitative data from these studies.
Table 1: Biochemical Inhibition of PI3K and mTOR by this compound
| Target | Ki (nM) |
| PI3Kα | 1.8[7][8] |
| PI3Kβ | 2.1[7][8] |
| PI3Kδ | 1.6[7][8] |
| PI3Kγ | 1.9[7][8] |
| mTOR | 16[7][8] |
Table 2: Cellular Activity of this compound in NSCLC and Other Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Endpoint | IC50 (nM) |
| A549 | NSCLC | - | Cell Viability (24h) | 209.77 ± 34.23[1] |
| Cell Viability (48h) | 151.45 ± 35.34[1] | |||
| Cell Viability (72h) | 191.60 ± 39.66[1] | |||
| H460 | NSCLC | - | Cell Viability (24h) | 1965.5 ± 131.7[1] |
| Cell Viability (48h) | 1080.1 ± 307.1[1] | |||
| Cell Viability (72h) | 936.7 ± 174.6[1] | |||
| BT20 | Breast Cancer | PIK3CA (P539R, H1047R) | p-AKT (S473) Inhibition | 3.8 - 20[8][9] |
| p-AKT (T308) Inhibition | 7.5 - 47[8][9] | |||
| Cell Proliferation | 313[8] | |||
| SKOV3 | Ovarian Cancer | PIK3CA (H1047R) | p-AKT (S473) Inhibition | 3.8 - 20[8][9] |
| p-AKT (T308) Inhibition | 7.5 - 47[8][9] | |||
| Cell Proliferation | 188[8] | |||
| U87MG | Glioblastoma | PTEN null | p-AKT (S473) Inhibition | 3.8 - 20[8][9] |
| p-AKT (T308) Inhibition | 7.5 - 47[8][9] | |||
| Cell Proliferation | 179[8] |
In Vivo Antitumor Activity
Preclinical studies using NSCLC xenograft models in mice have demonstrated the in vivo efficacy of this compound. The drug has been shown to inhibit tumor growth, including in models resistant to other targeted therapies like erlotinib.[3]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| NSCLC | Non-Small Cell Lung Carcinoma | This compound | Tumor growth inhibition[3][7] |
| Erlotinib-resistant NSCLC (NCI-H1975) | Non-Small Cell Lung Carcinoma | This compound | Tumor growth inhibition[3] |
| U87MG | Glioblastoma | This compound (10 mg/kg, single dose) | Significant reduction in p-AKT and p-S6RP at 4 hours[8] |
| U87MG | Glioblastoma | This compound (10 mg/kg, once daily) | ~73% tumor growth inhibition[8] |
Signaling Pathway Inhibition
This compound targets the PI3K/mTOR pathway, a central regulator of cell fate. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: PI3K/mTOR signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the activity of this compound in NSCLC.
In Vitro Cytotoxicity Assay (Resazurin Dye Assay)
This assay is used to determine the effect of this compound on the viability of NSCLC cell lines.
-
Cell Seeding: NSCLC cells (e.g., A549, H460) are seeded into 96-well plates at a density of 3,000 cells per well and incubated overnight to allow for attachment.[7]
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 5 nM to 5,000 nM) or DMSO as a vehicle control.[1][7]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated for an additional 3 hours.[7]
-
Fluorescence Reading: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration using a non-linear curve fit.[7]
Western Blot Analysis
Western blotting is employed to assess the inhibition of key proteins in the PI3K/mTOR pathway following treatment with this compound.
-
Cell Lysis: NSCLC cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as phospho-AKT (S473, T308), phospho-p70S6K (T389), and total counterparts.[1][3] A loading control antibody (e.g., α-Tubulin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).[8]
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg).[8] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).[8]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.[7]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Experimental Workflow
The following diagram provides a high-level overview of the typical experimental workflow for evaluating a compound like this compound in NSCLC.
References
- 1. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non–small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non-small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity [ouci.dntb.gov.ua]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Investigating PF-04691502 in Glioblastoma Xenografts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in GBM, making it a key target for therapeutic intervention. PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of PI3K and mTOR kinases. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in glioblastoma xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Genetic Profile | Parameter | Value (nmol/L) | Reference |
| U87MG | PTEN null | IC50 (Cell Proliferation) | 179 - 313 | [1] |
| U87MG | PTEN null | IC50 (p-AKT S473) | 3.8 - 20 | [1] |
| U87MG | PTEN null | IC50 (p-AKT T308) | 7.5 - 47 | [1] |
In Vivo Target Concentration for Efficacy
| Xenograft Model | Efficacy Endpoint | Target Plasma Concentration | Reference |
| Preclinical Cancer Models | ≥75% Tumor Growth Inhibition | 16.2 ng/mL | [2] |
Signaling Pathway and Experimental Workflow
PI3K/mTOR Signaling Pathway Inhibition by this compound
Caption: PI3K/mTOR pathway inhibition by this compound.
Glioblastoma Xenograft Experimental Workflow
Caption: Workflow for a glioblastoma xenograft study.
Experimental Protocols
Glioblastoma Xenograft Model Establishment
1. Cell Culture:
-
U87MG human glioblastoma cells are cultured in appropriate media (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the exponential growth phase for implantation.
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, are used.
3. Subcutaneous Xenograft Implantation:
-
A suspension of U87MG cells (e.g., 5 x 10^6 cells in 100-200 µL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
4. Orthotopic (Intracranial) Xenograft Implantation:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic apparatus is used to inject a low volume of U87MG cell suspension (e.g., 1 x 10^5 cells in 2-5 µL of PBS) into the brain parenchyma (e.g., striatum).
-
The burr hole is sealed with bone wax, and the scalp is sutured.
5. Tumor Growth Monitoring:
-
For subcutaneous models, tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
Drug Administration and Efficacy Assessment
1. Formulation and Dosing:
-
A specific, publicly available, detailed formulation for this compound in preclinical glioblastoma studies is not consistently reported. Generally, for oral administration, inhibitors are formulated in vehicles such as 0.5% methylcellulose or a mixture of polyethylene glycol, polyvinylpyrrolidone, and water.
-
Dosing is typically performed daily by oral gavage.
2. Treatment Schedule:
-
Treatment is initiated once tumors reach the desired size.
-
The duration of the study can vary but often continues for several weeks or until tumors in the control group reach a predetermined endpoint size.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Tumor Growth Delay: The difference in the time it takes for tumors in the treated versus the control group to reach a specific volume.
-
Body Weight: Monitored as an indicator of toxicity.
Pharmacodynamic (PD) Marker Analysis
1. Western Blotting:
-
Tissue Collection: Tumors are harvested at a specified time point after the final dose of this compound.
-
Lysate Preparation: Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473/Thr308), phospho-S6 Ribosomal Protein (Ser235/236), total AKT, total S6), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Immunohistochemistry (IHC):
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Staining: Sections are incubated with primary antibodies for PD markers (e.g., p-AKT, p-S6) and proliferation markers (e.g., Ki-67).
-
Detection: A secondary antibody and a detection system (e.g., DAB) are used for visualization.
-
Analysis: Staining intensity and the percentage of positive cells are quantified.
Conclusion
This compound demonstrates potent inhibition of the PI3K/mTOR pathway in glioblastoma cells and has shown antitumor activity in preclinical xenograft models. The target plasma concentration of 16.2 ng/mL for significant tumor growth inhibition provides a valuable benchmark for in vivo studies. While detailed dose-response and pharmacokinetic data in glioblastoma xenografts are not extensively published, the methodologies outlined in this guide provide a robust framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound in this challenging disease. Future studies should aim to generate and publish more comprehensive in vivo efficacy and pharmacokinetic data to facilitate the clinical translation of this and similar targeted therapies for glioblastoma.
References
- 1. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of PF-04691502 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The intricate pathophysiology of AD involves multiple signaling pathways, among which the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway has emerged as a critical regulator of neuronal survival, synaptic plasticity, and the metabolism of key pathological proteins. Dysregulation of this pathway is increasingly implicated in AD pathogenesis. PF-04691502, a potent, ATP-competitive dual inhibitor of PI3K and mTOR, originally developed for oncology, has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, and a summary of key preclinical findings, with a focus on quantitative data and detailed experimental methodologies to support further research and development in the field of neurodegenerative diseases.
Introduction: The PI3K/Akt/mTOR Pathway in Alzheimer's Disease
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In the central nervous system, this pathway is integral to neuronal health, synaptic function, and memory formation.[2][3] However, there is mounting evidence that hyperactivation of the PI3K/Akt/mTOR pathway contributes to the pathological hallmarks of Alzheimer's disease, namely the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.[4] This overactivation can disrupt cellular homeostasis, impair autophagy (the cellular process for clearing aggregated proteins), and promote neuroinflammation, all of which are central to AD progression.[3]
This compound is a small molecule inhibitor that targets both PI3K and mTOR kinases, offering a dual-pronged approach to modulating this dysregulated pathway.[5] Its ability to cross the blood-brain barrier and act on central targets makes it a compelling candidate for neurodegenerative disease research.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking their catalytic activity.[6] By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, a key downstream effector. Simultaneously, its inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), further dampens the signaling cascade. This dual inhibition leads to a reduction in the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1), which are critical for protein synthesis and cell growth.[6] A significant consequence of mTOR inhibition is the induction of autophagy, a cellular recycling process that can facilitate the clearance of aggregated proteins like Aβ.[4]
Signaling Pathway Diagram
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway in the context of Alzheimer's disease and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and preclinical in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| PI3Kα (human) | Ki | 1.8 | [7] |
| PI3Kβ (human) | Ki | 2.1 | [7] |
| PI3Kδ (human) | Ki | 1.6 | [7] |
| PI3Kγ (human) | Ki | 1.9 | [7] |
| mTOR (human) | Ki | 16 | [7] |
| Akt Phosphorylation (S473) | IC50 | 3.8 - 20 | [6] |
| Akt Phosphorylation (T308) | IC50 | 7.5 - 47 | [6] |
| mTORC1 Activity | IC50 | 32 | [6] |
| Cell Proliferation (cancer lines) | IC50 | 179 - 313 | [6] |
Table 2: Preclinical Efficacy of this compound in an Alzheimer's Disease Mouse Model (APP/PS1)
| Parameter | Experimental Group | Outcome | Statistical Significance | Reference |
| Cognitive Performance (Morris Water Maze) | [8] | |||
| Reference Memory | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Improved performance | p < 0.01 (time to first platform cross), p < 0.05 (number of platform crosses), p < 0.05 (time in target quadrant) | [1] |
| Neuropathology | [8] | |||
| Insoluble Aβ1-42 Accumulation | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Significantly reduced | p < 0.01 (unpaired t-test) | [1] |
| Mature Aβ Plaques (Congo Red) | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Markedly reduced | p < 0.001 (unpaired t-test) | [1] |
| Mechanism of Action Markers | [8] | |||
| p-mTOR (Ser2448) Levels | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Significantly reduced | p < 0.001 (one-way ANOVA) | [8] |
| p-p70S6K Levels | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Significantly reduced | p < 0.001 (post hoc analysis) | [8] |
| LC3-II/LC3-I Ratio | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Increased | - | [4] |
| Beclin-1 Levels | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Upregulated | - | [4] |
| LAMP-2 Levels | APP/PS1 + this compound vs. APP/PS1 + Vehicle | Elevated | - | [4] |
Note: Specific mean and standard deviation values for the in vivo study were not publicly available and are therefore represented by the reported statistical significance.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound in an Alzheimer's disease model.
Animal Model and Treatment
-
Animal Model: Male and female B6.Cg-Tg(APPswe, PSEN1dE9)85Dbo/Mmjax (APP/PS1) transgenic mice, a well-established model of AD-like pathology, and wild-type (WT) littermates were used.[8]
-
Age: 18-month-old mice were used to represent an advanced stage of pathology.[8]
-
Treatment: this compound was administered orally at a dose of 1 mg/kg daily for 12 weeks.[8] The vehicle control group received the corresponding vehicle solution.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform (e.g., 10 cm in diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Phase: Mice undergo a series of training trials (e.g., 4 trials per day for 5 consecutive days). For each trial, the mouse is placed into the pool at one of four randomized starting positions and allowed to swim and find the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located, the number of times the mouse crosses the former platform location, and the time to the first crossing are recorded to assess memory retention.
Immunohistochemistry (IHC) for Aβ Plaques
IHC is used to visualize the presence and distribution of Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA, cryoprotected in a sucrose solution, and sectioned (e.g., 40 µm thick) using a cryostat or vibratome.
-
Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are blocked with a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against Aβ (e.g., 4G8) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit).
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
For Congo Red staining, sections are incubated in a solution of Congo Red to visualize dense-core plaques.
-
-
Image Analysis: Stained sections are imaged using a microscope, and the Aβ plaque load (percentage of area occupied by plaques) is quantified using image analysis software.
Western Blotting for Signaling Proteins
Western blotting is used to quantify the levels of specific proteins, including their phosphorylated (activated) forms.
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-mTOR Ser2448, anti-mTOR, anti-p-p70S6K, anti-p70S6K) overnight at 4°C.
-
After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein.
Visualizations of Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Figure 2: High-level experimental workflow for the preclinical evaluation of this compound in an Alzheimer's disease mouse model.
Logical Relationship of this compound's Effects
Figure 3: Logical flow of the proposed mechanism of action for the therapeutic effects of this compound in Alzheimer's disease.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, a dual PI3K/mTOR inhibitor, holds significant promise as a therapeutic agent for Alzheimer's disease. Its ability to modulate the dysregulated PI3K/Akt/mTOR pathway, leading to a reduction in amyloid-beta pathology and an improvement in cognitive function in a relevant animal model, provides a solid foundation for further investigation.
Future research should focus on several key areas:
-
Dose-response studies: To determine the optimal therapeutic window for this compound in the context of neurodegeneration.
-
Long-term safety and efficacy: To assess the chronic effects of treatment on both pathology and cognitive function.
-
Evaluation in other AD models: To validate the findings in models that recapitulate other aspects of AD pathology, such as tauopathy.
-
Biomarker development: To identify and validate biomarkers that can track the engagement of the PI3K/Akt/mTOR pathway and the therapeutic response to this compound in a clinical setting.
-
Clinical Translation: While this compound has been in clinical trials for cancer, its development for Alzheimer's disease would require dedicated clinical studies to assess its safety, tolerability, and efficacy in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunotherapeutic efficiency of a tetravalent Aβ1-15 vaccine in APP/PS1 transgenic mice as mouse model for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Comparison of 4G8 IHC with or without formic acid pretreatment in aged APP/PS1 mouse brain. - Public Library of Science - Figshare [plos.figshare.com]
- 6. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: PF-04691502 Solubility and Use in Cell Culture
Introduction
PF-04691502 is a potent, ATP-competitive dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This agent targets all class I PI3K isoforms (α, β, δ, γ) and mTOR, key components of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][5][6] this compound has been shown to inhibit the proliferation of cancer cells, induce G1 cell cycle arrest, and promote apoptosis, demonstrating its potential as an antineoplastic agent.[7][1][8]
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of both PI3K and mTOR.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like AKT.[3] By also targeting mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), this compound blocks signaling cascades that control protein synthesis and cell growth.[5][6] The dual inhibition leads to a comprehensive blockade of the pathway, reducing the phosphorylation of key downstream targets such as AKT, S6 ribosomal protein (S6RP), and 4E-binding protein 1 (4EBP1).
Data Presentation
Quantitative data for this compound is summarized below. It is crucial to use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce the solubility of the compound.[7] For enhanced solubility, gentle warming at 37°C and sonication in an ultrasonic bath can be employed.[9]
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source(s) |
| Molar Mass | 425.48 g/mol | [9] |
| Solubility | 14 mg/mL (approximately 32.9 mM) | |
| ≥ 10.625 mg/mL (with gentle warming) | [9] | |
| Stock Solution | A common stock solution concentration is 10 mM. | [10] |
Table 2: In Vitro Inhibitory Concentrations of this compound
| Target / Process | IC₅₀ / Kᵢ Value (nM) | Cell Lines / Assay Type | Source(s) |
| PI3Kα (Kᵢ) | 1.8 | Cell-free assay | |
| PI3Kβ (Kᵢ) | 2.1 | Cell-free assay | [7] |
| PI3Kδ (Kᵢ) | 1.6 | Cell-free assay | [7] |
| PI3Kγ (Kᵢ) | 1.9 | Cell-free assay | [7] |
| mTOR (Kᵢ) | 16 | Cell-free assay | [7] |
| p-AKT (S473) IC₅₀ | 3.8 - 20 | BT20, SKOV3, U87MG | |
| p-AKT (T308) IC₅₀ | 7.5 - 47 | BT20, SKOV3, U87MG | [11] |
| Cell Proliferation IC₅₀ | 179 - 313 | U87MG, SKOV3, BT20 | [11] |
| mTORC1 Activity IC₅₀ | 32 | PI3K-independent nutrient assay | [7] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution from solid this compound.
-
Materials:
-
This compound (solid form, M.W. 425.48)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Weigh out 1 mg of solid this compound.
-
To prepare a 10 mM stock solution, add 235.03 µL of anhydrous DMSO to the 1 mg of this compound.[11]
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to one year.[11]
-
Caption: Workflow for preparing a 10 mM stock solution of this compound.
2. Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[9][12]
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired final concentrations of this compound to the respective wells.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned cellular assays, such as proliferation assays (e.g., MTS), apoptosis analysis (e.g., caspase activity), or Western blotting for pathway-specific protein phosphorylation.[8]
-
Signaling Pathway and Visualization
This compound inhibits the PI3K/mTOR pathway at two critical nodes. The diagram below illustrates the signaling cascade and the points of inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for PF-04691502 in In Vitro Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04691502 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer.[3][4] These application notes provide detailed protocols for the in vitro use of this compound, including cell viability assays, western blotting for key pathway proteins, and apoptosis analysis. Additionally, a summary of its inhibitory concentrations in various cancer cell lines is presented to guide experimental design.
Mechanism of Action
This compound inhibits the class I PI3K isoforms (α, β, δ, γ) and mTOR kinase (mTORC1 and mTORC2).[1] This dual inhibition leads to a significant reduction in the phosphorylation of downstream effectors, including AKT and ribosomal protein S6 (RPS6).[5] The blockade of these signaling events ultimately results in the induction of G1 cell cycle arrest and apoptosis in susceptible cell lines.[5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| PI3Kα | Cell-free | Ki = 1.8 nM | [1][2] |
| PI3Kβ | Cell-free | Ki = 2.1 nM | [1][2] |
| PI3Kδ | Cell-free | Ki = 1.6 nM | [1][2] |
| PI3Kγ | Cell-free | Ki = 1.9 nM | [1][2] |
| mTOR | Cell-free | Ki = 16 nM | [1][2] |
| p-AKT (S473) | Cellular | IC50 = 3.8 - 20 nM | [1][2] |
| p-AKT (T308) | Cellular | IC50 = 7.5 - 47 nM | [1] |
| mTORC1 | Cellular | IC50 = 32 nM | [1][2] |
Table 2: Cell Proliferation IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | 179 | [2] |
| SKOV3 | Ovarian Cancer | 188 | [2] |
| BT20 | Breast Cancer | 313 | [2] |
| B-NHL cell lines | B-cell non-Hodgkin lymphoma | 120 - 550 | [6] |
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Cell Viability Assay (CCK-8 or Resazurin)
This protocol describes a method to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or Resazurin sodium salt
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0-3 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
For Resazurin Assay: Add 10 µL of Resazurin solution (final concentration 0.1 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1] Measure the fluorescence with an excitation of 530-560 nm and an emission of 590 nm.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
This protocol details the detection of key phosphorylated proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-phospho-S6RP (S235/236), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM) for a specified time (e.g., 3, 6, 24, or 48 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol provides a method for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.[8]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2][9]
-
Add 400 µL of 1X binding buffer to each tube.[2]
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]
Experimental Workflow
Caption: General experimental workflow for in vitro cell treatment with this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
Determining the Potency of PF-04691502: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of PF-04691502 in various cancer cell lines. This compound is a potent, orally bioavailable, ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2][3] Understanding its IC50 is crucial for evaluating its anti-proliferative activity and advancing its development as a potential anti-cancer therapeutic.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound targets class I PI3K isoforms (α, β, δ, γ) and mTOR kinase (mTORC1 and mTORC2).[1][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is a frequent event in human cancers.[2][5] By inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with activating mutations in the PI3K pathway, such as PIK3CA mutations or PTEN loss.[2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PF-04691502 Target Validation via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the validation of PF-04691502, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), using Western blot analysis. The provided protocols and data will enable researchers to effectively assess the on-target activity of this compound by monitoring the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.
Introduction
This compound is an ATP-competitive inhibitor that targets multiple isoforms of PI3K and mTOR, key components of a signaling pathway crucial for cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3] Western blot analysis is a fundamental technique to confirm the inhibitory effect of this compound by measuring the reduction in phosphorylation of downstream effector proteins.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its effect on downstream signaling and cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | K_i_ (nM) |
| PI3Kα | 1.8[4] |
| PI3Kβ | 2.1[4] |
| PI3Kδ | 1.6[4] |
| PI3Kγ | 1.9[4] |
| mTOR | 16[4] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Lines | IC_50_ (nM) |
| p-Akt (S473) Inhibition | PIK3CA-mutant and PTEN-deleted cancer cell lines | 3.8 - 20[3][4] |
| p-Akt (T308) Inhibition | PIK3CA-mutant and PTEN-deleted cancer cell lines | 7.5 - 47[3][4] |
| mTORC1 Activity Inhibition | PI3K-independent nutrient stimulated assay | 32[3][4] |
| Cell Proliferation Inhibition | BT20, SKOV3, U87MG | 179 - 313[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach for its validation, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize cancer cell lines with known PI3K pathway alterations, such as PIK3CA mutations (e.g., SKOV3, BT20) or PTEN loss (e.g., U87MG), for robust signal detection.[3]
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free media for 16-24 hours prior to treatment to reduce basal pathway activation.
-
Treat cells with a dose-range of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).
-
Protein Extraction
-
Lysis Buffer Preparation: Prepare a modified RIPA lysis buffer and keep it on ice. For every 1 mL of RIPA buffer, add protease and phosphatase inhibitor cocktails immediately before use.
-
Modified RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.25% Sodium deoxycholate
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)
-
Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich)
-
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies (and typical dilutions):
-
Phospho-Akt (Ser473) (1:1000)
-
Phospho-Akt (Thr308) (1:1000)
-
Total Akt (1:1000)
-
Phospho-mTOR (Ser2448) (1:1000)
-
Total mTOR (1:1000)
-
Phospho-p70S6K (Thr389) (1:1000)
-
Total p70S6K (1:1000)
-
Phospho-S6 Ribosomal Protein (Ser235/236) (1:2000)
-
Total S6 Ribosomal Protein (1:1000)
-
β-Actin or GAPDH (1:5000) as a loading control.
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each phospho-protein band to its corresponding total protein band to account for any variations in protein loading.
-
References
Application Notes and Protocols for Cell Viability Assays with PF-04691502
Introduction
PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] Deregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making it a key target for anti-cancer therapies.[2][3][4] this compound has been shown to inhibit all four class I PI3K isoforms (α, β, δ, γ) and mTOR, leading to the suppression of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in various cancer cell lines.[1][2][5]
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining the number of viable cells in a sample. This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in living cells to produce a water-soluble formazan dye.[6][7] The amount of the formazan dye generated is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance at 450 nm.[6][7] The CCK-8 assay is known for its low toxicity, allowing for the possibility of further experiments on the same cells.[7]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the CCK-8 assay.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kδ | 1.6 |
| PI3Kγ | 1.9 |
| mTOR | 16 |
Kᵢ values represent the inhibitor constant and indicate the potency of this compound against its targets in cell-free assays.[1][4]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ for Cell Proliferation (nM) | IC₅₀ for p-AKT (S473) Inhibition (nM) | IC₅₀ for p-AKT (T308) Inhibition (nM) |
| BT20 | Breast Cancer | PIK3CA (P539R, H1047R) | 313 | 3.8 - 20 | 7.5 - 47 |
| SKOV3 | Ovarian Cancer | PIK3CA (H1047R) | 188 | 3.8 - 20 | 7.5 - 47 |
| U87MG | Glioblastoma | PTEN null | 179 | 3.8 - 20 | 7.5 - 47 |
| B-NHL cell lines | B-cell non-Hodgkin lymphoma | - | 120 - 550 | - | - |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][5][8]
Experimental Protocols
Protocol for CCK-8 Cell Viability Assay with this compound
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cancer cell line of interest (e.g., BT20, SKOV3, U87MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (reconstituted in DMSO to a stock concentration, e.g., 10 mM)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well.[6][9] The optimal cell number can vary between cell lines and should be determined empirically.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.[6][9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range that allows for the determination of an IC₅₀ value (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well, including the blank and vehicle control wells.[6][9] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator.[6][9] The incubation time should be optimized for the specific cell line and density to ensure the absorbance values are within the linear range of the microplate reader.
-
Measure the absorbance at 450 nm using a microplate reader.[6][7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with CCK-8) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control cells - Absorbance of blank)] x 100
-
Plot the cell viability percentage against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the CCK-8 cell viability assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. bosterbio.com [bosterbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dojindo.co.jp [dojindo.co.jp]
Application Notes and Protocols for PF-04691502 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] Deregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, contributing to tumor growth, proliferation, and resistance to therapy.[2][3] this compound targets the class I PI3K isoforms (α, β, γ, and δ) and mTOR, leading to the inhibition of both PI3K and mTORC1/2 signaling pathways.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo xenograft studies.
Mechanism of Action
This compound competitively binds to the ATP-binding site of PI3K and mTOR kinases.[1][4] Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of downstream effectors like AKT.[3] By inhibiting mTOR, this compound also suppresses the phosphorylation of key proteins involved in cell growth, proliferation, and survival, such as S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4EBP1).[1][2] This dual inhibition leads to G1 cell cycle arrest and induction of apoptosis in cancer cells.[1][5]
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of PF-04691502 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of PF-04691502, a potent dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), in murine models. The information compiled is based on preclinical studies in oncology and neurodegenerative disease models.
Overview of this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of all class I PI3K isoforms and mTOR.[1][2] It effectively suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in various cancers and other diseases.[3][4] Preclinical studies have demonstrated its antitumor activity in a range of xenograft models and its potential therapeutic effects in a mouse model of Alzheimer's disease.[1][2][5][6]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
| Molecular Formula | C24H31N5O4 |
| Molecular Weight | 465.54 g/mol |
| CAS Number | 1013101-36-4 |
Dosing and Administration Data in Mice
The following tables summarize the quantitative data from various in vivo studies in mice. The primary route of administration is oral gavage.
Table 1: Dosing Regimens in Murine Cancer Models
| Mouse Model | Tumor Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Key Findings |
| Nude Mice | U87MG Glioblastoma Xenograft | 0.5, 1, 5, 10 | Oral (gavage) | Once daily | 0.5% Methylcellulose | Dose-dependent tumor growth inhibition (TGI); 10 mg/kg (MTD) resulted in ~73% TGI.[1][7] |
| Nude Mice | SKOV3 Ovarian Cancer Xenograft | 2.5, 5, 10 | Oral (gavage) | Once daily for 16 days | Not specified | Dose-dependent TGI, with ~72% TGI at 10 mg/kg.[1] |
| Nude Mice | Non-Small Cell Lung Carcinoma (NSCLC) Xenografts (H460, A549, H1650, H1975) | Not specified | Oral (gavage) | Not specified | Not specified | Induced tumor growth inhibition.[1][3] |
| Tgfbr1/Pten double knockout mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | 10 | Oral (gavage) | Once daily for 21 days | 0.5% Methylcellulose | Significantly delayed tumor development and prolonged survival.[8] |
| Nude Mice | UM-SCC1 HNSCC Xenograft | 10 | Oral (gavage) | Once daily for 5 days | 0.5% Methylcellulose | Suppressed tumorigenesis and showed combinatorial activity with radiation.[8] |
| Nude Mice | Colorectal Cancer Stem Cell Xenograft | Not specified | Not specified | Not specified | Not specified | Inhibited in vivo xenograft tumor growth.[9] |
Table 2: Dosing Regimen in a Murine Alzheimer's Disease Model
| Mouse Model | Disease Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Key Findings |
| APP/PS1 Mice | Alzheimer's Disease | 1 | Oral (gavage) | Once daily for 12 weeks | Not specified | Enhanced cognitive performance and reduced insoluble Aβ accumulation.[4][5][6] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on methods described in preclinical studies.[8]
Materials:
-
This compound powder
-
0.5% Methylcellulose solution in sterile water
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a fine suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.
Oral Administration via Gavage
Materials:
-
Prepared this compound suspension
-
Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.
-
Observe the mouse for a short period after administration to ensure no adverse effects.
-
Return the mouse to its cage.
-
For studies involving radiation, this compound has been administered 2 hours prior to radiation treatment.[8]
Pharmacodynamic Analysis
To assess the biological activity of this compound in vivo, tumor or brain tissues can be collected at specific time points after the final dose for biomarker analysis.
Procedure:
-
Administer the final dose of this compound or vehicle.
-
At predetermined time points (e.g., 1, 4, 8, or 24 hours post-dose), euthanize the mice.[1][7]
-
Harvest tumors or brain tissue and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
-
Analyze tissue lysates by Western blot for the phosphorylation status of key pathway components such as Akt (S473, T308), S6 Ribosomal Protein (S6RP), 4EBP1, and PRAS40.[1]
-
Alternatively, perform immunohistochemistry (IHC) on fixed tissues to assess the levels of phosphorylated proteins within the tissue context.[1]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for this compound administration in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PF-04691502
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinases.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound has been shown to effectively inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[2][3]
These application notes provide a detailed protocol for the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by simultaneously inhibiting PI3K and mTOR, key components of a major cell survival pathway. This dual inhibition leads to the dephosphorylation of downstream targets such as Akt and S6 ribosomal protein.[2][3] The suppression of these survival signals triggers the intrinsic pathway of apoptosis.[4][5] This is often characterized by the upregulation of pro-apoptotic BH3-only proteins like Noxa and Puma, and the downregulation of anti-apoptotic proteins such as Mcl-1.[4][6] Ultimately, this cascade results in the activation of caspases, including the cleavage of caspase-3, a key executioner of apoptosis.[4][5]
Figure 1: this compound signaling pathway in apoptosis induction.
Quantitative Data Summary
The following table summarizes the dose-dependent induction of apoptosis by this compound in various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.2 | 48 | ~15% |
| 0.5 | 48 | ~25% | ||
| 1.0 | 48 | ~40% | ||
| 2.0 | 48 | ~55% | ||
| Granta-519 | Mantle Cell Lymphoma | 0.2 | 48 | ~20% |
| 0.5 | 48 | ~35% | ||
| 1.0 | 48 | ~50% | ||
| 2.0 | 48 | ~65% | ||
| SUDHL-10 | Diffuse Large B-cell Lymphoma | 0.2 | 48 | ~10% |
| 0.5 | 48 | ~20% | ||
| 1.0 | 48 | ~30% | ||
| 2.0 | 48 | ~45% | ||
| T-24 | Bladder Cancer | 0 | 24 | ~5% |
| 5 | 24 | ~20% | ||
| 10 | 24 | ~35% | ||
| 5637 | Bladder Cancer | 0 | 24 | ~8% |
| 5 | 24 | ~25% | ||
| 10 | 24 | ~40% |
Data compiled from published studies.[2][5] The exact percentages can vary based on experimental conditions.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol outlines the steps for treating cancer cells with this compound and subsequent analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Figure 2: Workflow for apoptosis analysis using flow cytometry.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and discard the PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Controls
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: For compensation.
-
Cells stained with PI only: For compensation.
-
Vehicle-treated cells: To determine the baseline level of apoptosis in the untreated cell population.
By following this protocol, researchers can effectively quantify the apoptotic response of cancer cells to this compound treatment, providing valuable insights into its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. ashpublications.org [ashpublications.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols: PF-04691502 Combination Therapy with Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04691502, also known as Gedatolisib, is a potent and selective ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently deregulated in various cancers, contributing to tumor growth, proliferation, and resistance to therapy.[1][3] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade. Preclinical studies have demonstrated its antitumor activity in a range of cancer models, including those with PTEN loss or PIK3CA mutations.[1] Furthermore, emerging evidence suggests that this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy in solid tumors such as head and neck squamous cell carcinoma and gastroenteropancreatic neuroendocrine tumors.[4][5] This document provides detailed application notes and protocols for investigating the combination of this compound and radiation therapy in a preclinical research setting.
Mechanism of Action
This compound inhibits all class I PI3K isoforms (α, β, δ, γ) and mTOR (mTORC1 and mTORC2) at nanomolar concentrations.[2][6] This dual inhibition leads to a downstream blockade of key signaling effectors, including AKT, p70S6K, 4EBP1, and S6RP.[1] The inhibition of the PI3K/AKT/mTOR pathway by this compound results in G1 cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation.[1][7]
Signaling Pathway Diagram
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Lines | IC50 (nM) | Reference |
| Enzymatic Activity (Ki) | |||
| PI3Kα | - | 1.8 | [2][6] |
| PI3Kβ | - | 2.1 | [2][6] |
| PI3Kδ | - | 1.6 | [2][6] |
| PI3Kγ | - | 1.9 | [2][6] |
| mTOR | - | 16 | [2][6] |
| Cellular Phosphorylation | |||
| p-AKT (S473) | BT20, SKOV3, U87MG | 3.8 - 20 | [6] |
| p-AKT (T308) | BT20, SKOV3, U87MG | 7.5 - 47 | [6] |
| p-S6RP (S235/236) | PI3K-independent assay | 32 | [6] |
| Cell Proliferation | |||
| U87MG (Glioblastoma) | - | 179 | [6] |
| SKOV3 (Ovarian) | - | 188 | [6] |
| BT20 (Breast) | - | 313 | [6] |
| Aggressive B-NHL | - | 120 - 550 | [7] |
| QGP-1, BON (Neuroendocrine) | - | Statistically significant decrease at 250 and 500 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| U87MG (Glioblastoma) | 10 mg/kg, daily | ~73% Tumor Growth Inhibition | [1] |
| SKOV3 (Ovarian) | Not specified | Antitumor activity observed | [1] |
| Gefitinib/Erlotinib-resistant NSCLC | Not specified | Antitumor activity observed | [1] |
| UT-SCC-14 (HNSCC) | This compound + Radiation | Synergistic antitumor effect | [4] |
| UT-SCC-15 (HNSCC) | This compound + Radiation | Ineffective | [4] |
| Gastroenteropancreatic Neuroendocrine Tumors | This compound (48h post-radiation) | Significantly increased apoptosis | [5][9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and radiation.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Preparation of this compound
-
In Vitro Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use.
-
In Vivo Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose in sterile water. A common formulation for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the in vivo formulation fresh for each day of dosing.
In Vitro Cell-Based Assays
a. Cell Culture
-
Select appropriate cancer cell lines (e.g., head and neck, neuroendocrine, or other relevant cancer types).
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
b. Cell Viability Assay (e.g., MTT or SRB Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) for 24, 48, or 72 hours.
-
For combination studies, irradiate the cells with desired doses (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator. This compound can be added before, during, or after irradiation to assess schedule dependency.
-
After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol to determine cell viability.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
c. Clonogenic Survival Assay
-
Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat with this compound for a defined period (e.g., 24 hours) before or after irradiation.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Replace the drug-containing medium with fresh medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the colonies and calculate the surviving fraction for each treatment condition.
d. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound and/or radiation as described for the viability assay.
-
Harvest both adherent and floating cells at desired time points (e.g., 24, 48, 72 hours).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
e. Cell Cycle Analysis
-
Treat cells with this compound and/or radiation.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
f. Western Blot Analysis
-
Treat cells as described above and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6RP (S235/236), total S6RP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
a. Animal Models
-
Use immunodeficient mice (e.g., athymic nude or NSG mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
b. Tumor Implantation
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
c. Treatment Schedule
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Administer this compound at a predetermined dose (e.g., 10 mg/kg) and schedule (e.g., daily oral gavage).
-
For combination therapy, deliver fractionated radiation to the tumors (e.g., 2 Gy/day for 5 days) using a small animal irradiator. The timing of this compound administration relative to radiation should be based on in vitro findings or tested as a variable.
d. Efficacy and Pharmacodynamic Endpoints
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen for Western blot analysis, and the remainder can be fixed in formalin for immunohistochemistry (IHC).
e. Immunohistochemistry (IHC)
-
Embed formalin-fixed tumors in paraffin and section them.
-
Perform IHC staining for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and pathway inhibition (e.g., p-AKT, p-S6RP).
-
Follow standard IHC protocols for deparaffinization, antigen retrieval, antibody incubation, and detection.
-
Quantify the staining using appropriate imaging software.
Logical Relationship Diagram
Caption: Logical flow from treatment to therapeutic outcome.
Conclusion
The combination of the dual PI3K/mTOR inhibitor this compound with radiation therapy presents a promising strategy to enhance antitumor efficacy. The provided application notes and protocols offer a comprehensive framework for researchers to investigate this combination in a preclinical setting. Careful consideration of experimental design, including cell line selection, treatment scheduling, and endpoint analysis, is crucial for obtaining robust and translatable results. The data and methodologies outlined herein should serve as a valuable resource for scientists in the fields of cancer biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. ulab360.com [ulab360.com]
- 8. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PF-04691502 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04691502 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This document provides detailed application notes and protocols for researchers investigating the use of this compound in combination with other kinase inhibitors. The information compiled herein, including quantitative data, experimental methodologies, and signaling pathway diagrams, is intended to facilitate the design and execution of preclinical studies exploring synergistic anti-cancer effects.
Mechanism of Action
This compound targets class I PI3K isoforms (α, β, δ, γ) and mTOR kinase (mTORC1 and mTORC2).[1][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Its frequent dysregulation in cancer, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, makes it a key therapeutic target.[3][6] By simultaneously inhibiting both PI3K and mTOR, this compound can lead to a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-agent inhibitors.[5] this compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.[1][3]
Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound.
Table 1: Biochemical Inhibitory Constants (Ki) for this compound
| Target | Ki (nM) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kδ | 1.6 |
| PI3Kγ | 1.9 |
| mTOR | 16 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][4]
Table 2: Cellular Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Assay | IC50 (nM) |
| BT20 | Breast Cancer | PIK3CA (P539R, H1047R) | Cell Proliferation | 313 |
| SKOV3 | Ovarian Cancer | PIK3CA (H1047R) | Cell Proliferation | 188 |
| U87MG | Glioblastoma | PTEN null | Cell Proliferation | 179 |
| BT20, SKOV3, U87MG | Various | PIK3CA mutant, PTEN null | p-AKT (S473) | 3.8 - 20 |
| BT20, SKOV3, U87MG | Various | PIK3CA mutant, PTEN null | p-AKT (T308) | 7.5 - 47 |
| Various | Various | Not specified | mTORC1 activity | 32 |
Data compiled from multiple sources.[3][4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its combination with other kinase inhibitors.
Caption: PI3K/mTOR signaling pathway inhibited by this compound.
Caption: Experimental workflow for a combination study.
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol outlines a method to determine the synergistic effects of this compound and another kinase inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., T24, 5637 bladder cancer cells)[7]
-
This compound (prepared as a 100 mM stock in DMSO)[8]
-
Second kinase inhibitor of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.[1][8] Incubate overnight at 37°C in 5% CO2.
-
Single-Agent Titration:
-
Prepare serial dilutions of this compound and the second kinase inhibitor in complete growth medium.
-
Treat a set of wells with each drug alone across a range of concentrations. Include a DMSO vehicle control (e.g., 0.1% final concentration).[1]
-
-
Combination Treatment:
-
Prepare a matrix of drug concentrations. This is typically done at a constant ratio of the two drugs, centered around their individual IC50 values.
-
Treat a separate set of wells with the drug combinations.
-
-
Incubation: Incubate the plates for a predetermined time, typically 72 hours, at 37°C in 5% CO2.[1]
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis.[1]
-
For combination data, calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Pathway Modulation
This protocol is for assessing the effect of this compound, alone or in combination, on the PI3K/mTOR signaling pathway.
Materials:
-
Cancer cell line of interest (e.g., U87MG)[6]
-
This compound and second kinase inhibitor
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT S473, total AKT, p-S6 S240/244, total S6, cleaved caspase-3, GAPDH)[6][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the second inhibitor, or the combination at desired concentrations for a specified time (e.g., 3-24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-40 µg per lane) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.[8]
Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis following treatment.
Materials:
-
Cancer cell line of interest
-
This compound and second kinase inhibitor
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for Western blotting. A typical treatment duration for apoptosis is 24-48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Combination Strategies
This compound has been evaluated in combination with various agents. A study in bladder cancer cells showed that low doses of this compound (2 µM) significantly increased the apoptosis induced by chemotherapeutic agents such as cisplatin, gemcitabine, and docetaxel.[7][8] However, a clinical trial combining this compound with the MEK inhibitor PD-0325901 or the topoisomerase inhibitor irinotecan was terminated early due to poor tolerability, highlighting the importance of careful dose-finding and toxicity assessment in combination studies.[9] The rationale for combining PI3K/mTOR inhibitors with other targeted therapies, such as MEK or RTK inhibitors, is often to overcome feedback loops or target parallel survival pathways.[5][6]
Conclusion
This compound is a versatile tool for probing the PI3K/mTOR pathway. When used in combination with other kinase inhibitors, it has the potential to produce synergistic anti-tumor effects. The protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at exploring these combinations, with the ultimate goal of developing more effective cancer therapies. Careful consideration of scheduling and dosing is critical to maximizing efficacy and minimizing toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors this compound and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-04691502 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04691502 in cellular assays.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Attenuation of PI3K/mTOR Signaling Inhibition Over Time
Question: I'm observing a decrease in the inhibition of AKT and S6 phosphorylation 24 to 48 hours after an initial potent inhibition with this compound. Why is this happening?
Answer: This is a known kinetic effect of this compound. Short-term exposure (up to 8 hours) predominantly inhibits PI3K, leading to a strong initial reduction in p-AKT levels. However, the inhibition of mTOR can persist for a longer duration, from 24 to 48 hours. The rebound in p-AKT levels at later time points could be due to feedback mechanisms within the PI3K/AKT pathway. For time-course experiments, it is crucial to analyze pathway inhibition at multiple early and late time points to capture the full kinetic profile of this compound's effects.
Experimental Workflow to Investigate Kinetic Effects:
Caption: Workflow for analyzing the kinetic effects of this compound.
Issue 2: Discrepancy Between Potent Pathway Inhibition and Modest Anti-proliferative Effects
Question: I'm seeing strong inhibition of AKT and S6 phosphorylation at low nanomolar concentrations of this compound, but the IC50 for cell proliferation is much higher (in the hundreds of nanomolar range). Is this expected?
Answer: Yes, this is a commonly observed phenomenon. The IC50 values for inhibiting the phosphorylation of direct downstream effectors of the PI3K/mTOR pathway, such as AKT and S6, are typically much lower than the IC50 values for growth inhibition. Cellular proliferation is a complex process involving multiple signaling pathways and compensatory mechanisms. While the PI3K/mTOR pathway is a critical regulator of cell growth, its inhibition may not be sufficient to induce immediate and complete cytostasis or cytotoxicity in all cell lines. The ultimate effect on proliferation depends on the specific genetic background of the cells, including the presence of other oncogenic drivers.
Logical Relationship of IC50 Values:
Caption: Relationship between pathway inhibition and anti-proliferative IC50s.
Issue 3: Unexpected Increase in PTEN Protein Levels
Question: After treating my cells with this compound, I observed an increase in the protein levels of PTEN. Is this a known off-target effect?
Answer: The upregulation of PTEN (Phosphatase and Tensin homolog) has been reported in bladder cancer cells following treatment with this compound. PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. While this compound directly inhibits PI3K and mTOR, its ability to increase PTEN expression can be considered an indirect or off-target effect that contributes to its overall anti-tumor activity in certain contexts. The exact mechanism of this upregulation is not fully elucidated but may involve feedback loops or effects on transcription/translation of PTEN. If your experimental model relies on a specific PTEN status (e.g., PTEN-null), it is important to monitor PTEN protein levels after treatment.
Signaling Pathway with PTEN Upregulation:
Technical Support Center: Managing PF-04691502-Induced Hyperglycemia In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperglycemia during in vivo experiments with the dual PI3K/mTOR inhibitor, PF-04691502.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: Hyperglycemia is an on-target effect of this compound.[1][2] this compound inhibits the PI3K/mTOR signaling pathway, which is a crucial component of the insulin signaling cascade responsible for glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue.[1] By blocking this pathway, this compound leads to decreased glucose transport into cells, increased glucose production (gluconeogenesis) by the liver, and reduced glycogen synthesis, resulting in elevated blood glucose levels.[1] This effect is a known class-related toxicity of PI3K/mTOR inhibitors.[3]
Q2: Is the hyperglycemia induced by this compound reversible?
A2: Yes, drug-induced hyperglycemia is often reversible upon discontinuation of the causative agent. Clinical studies with PI3K inhibitors have shown that hyperglycemia is manageable and rarely leads to permanent treatment discontinuation.
Q3: What are the common clinical signs of hyperglycemia in research animals?
A3: Common signs of hyperglycemia in rodents can include increased thirst (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. In acute or severe cases, animals may appear lethargic. Regular blood glucose monitoring is the most reliable way to detect and quantify hyperglycemia.
Q4: Can this compound-induced hyperglycemia affect my experimental outcomes?
A4: Yes. Uncontrolled hyperglycemia can introduce a significant confounding variable in your study. It can lead to a systemic metabolic disturbance that may impact tumor growth, inflammation, and other physiological processes, potentially obscuring the direct pharmacological effects of this compound on your target of interest. Furthermore, the compensatory increase in insulin release due to hyperglycemia may reactivate the PI3K pathway, potentially reducing the anti-tumor efficacy of the inhibitor.[1][2]
Q5: What are the first-line treatment options for managing this compound-induced hyperglycemia in preclinical models?
A5: Based on preclinical and clinical data for PI3K inhibitors, the most common and effective first-line interventions are metformin and sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., dapagliflozin).[4][5][6] These agents help to control blood glucose through mechanisms that do not directly interfere with the PI3K pathway.
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Glucose Levels Observed Post-PF-04691502 Administration
-
Immediate Action:
-
Confirm the Reading: Repeat the blood glucose measurement to rule out any technical error with the glucometer or test strip.
-
Assess the Animal's Condition: Check for any signs of distress, such as lethargy, dehydration, or altered breathing.
-
Review Dosing: Double-check the dose of this compound that was administered to ensure there was no calculation or dilution error.
-
-
Follow-up Actions:
-
Initiate Antihyperglycemic Treatment: If blood glucose levels are consistently high, consider initiating treatment with metformin or an SGLT2 inhibitor as outlined in the experimental protocols below.
-
Increase Monitoring Frequency: Increase the frequency of blood glucose monitoring to track the response to treatment and the kinetics of this compound-induced hyperglycemia.
-
Hydration: Ensure animals have free access to water, as hyperglycemia can lead to dehydration.
-
Issue 2: Antihyperglycemic Treatment is Not Effectively Lowering Blood Glucose
-
Possible Causes:
-
The dose of the antihyperglycemic agent may be insufficient.
-
The chosen agent may not be the most effective for the specific animal model or the severity of hyperglycemia.
-
The timing of administration of the antihyperglycemic agent relative to this compound may need optimization.
-
-
Troubleshooting Steps:
-
Dose Adjustment: Consider a dose escalation of the antihyperglycemic agent, based on literature and veterinary consultation.
-
Combination Therapy: Preclinical studies have shown that the combination of metformin and an SGLT2 inhibitor can be effective.[5][6]
-
Alternative Agent: If a single agent is ineffective, consider switching to a different class of antihyperglycemic drug.
-
Insulin as a Last Resort: While effective in lowering blood glucose, insulin should be used with caution as it directly activates the PI3K pathway, which could counteract the intended effect of this compound.[1][2] Its use should be reserved for severe, uncontrolled hyperglycemia.
-
Data Presentation
Table 1: Summary of Preclinical Dosing for Antihyperglycemic Agents
| Agent | Animal Model | Dose Range | Route of Administration | Reference |
| Metformin | Mice | 150-250 mg/kg/day | Oral gavage | [7][8] |
| Dapagliflozin (SGLT2i) | Rats | 1 mg/kg/day | Oral gavage | [4][5][6] |
Table 2: Expected Effects of this compound on Metabolic Parameters
| Parameter | Expected Change | Notes |
| Fasting Blood Glucose | Increased | On-target effect of PI3K/mTOR inhibition. |
| Serum Insulin | Increased | Compensatory response to hyperglycemia.[3] |
| C-peptide | Increased | Indicates increased endogenous insulin secretion.[3] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
-
Acclimatization: Acclimatize animals to handling and the procedure for blood collection to minimize stress-induced hyperglycemia.
-
Fasting: For fasting blood glucose measurements, fast animals for a consistent period (e.g., 4-6 hours) with free access to water.
-
Blood Collection:
-
Gently restrain the mouse.
-
Warm the tail with a heat lamp or warm water to promote blood flow.
-
Make a small nick at the tip of the tail with a sterile lancet.
-
Gently massage the tail to obtain a small drop of blood.
-
Apply the blood drop to a glucometer test strip.
-
Record the blood glucose reading.
-
Apply gentle pressure to the tail tip with a clean gauze to stop bleeding.
-
-
Frequency of Monitoring:
-
Baseline: Measure blood glucose before the first dose of this compound.
-
Post-Dosing: Monitor blood glucose at regular intervals after this compound administration (e.g., 2, 4, 8, and 24 hours post-dose) to establish the pharmacokinetic/pharmacodynamic relationship.
-
Chronic Dosing: For long-term studies, monitor blood glucose 1-3 times per week.
-
Protocol 2: Management of Hyperglycemia with Metformin
-
Materials:
-
Metformin hydrochloride
-
Sterile water or saline for vehicle
-
Oral gavage needles
-
-
Procedure:
-
Prepare a fresh solution of metformin in the vehicle at the desired concentration.
-
Administer metformin via oral gavage at a dose of 150-250 mg/kg.[7][8]
-
The timing of metformin administration can be prophylactic (30-60 minutes before this compound) or therapeutic (after hyperglycemia is detected).
-
Monitor blood glucose levels as described in Protocol 1 to assess the efficacy of metformin.
-
Protocol 3: Management of Hyperglycemia with an SGLT2 Inhibitor (Dapagliflozin)
-
Materials:
-
Dapagliflozin
-
Appropriate vehicle for solubilization (as per manufacturer's instructions or literature)
-
Oral gavage needles
-
-
Procedure:
-
Prepare a fresh solution or suspension of dapagliflozin in the vehicle.
-
Administer dapagliflozin via oral gavage. A dose of 1 mg/kg has been shown to be effective in rats.[4][5][6]
-
Similar to metformin, administration can be prophylactic or therapeutic.
-
Monitor blood glucose to determine the effectiveness of the SGLT2 inhibitor.
-
Visualizations
Caption: PI3K/mTOR signaling pathway and the mechanism of this compound-induced hyperglycemia.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing PF-04691502 for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-04691502 to induce cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It targets all class I PI3K isoforms (α, β, δ, γ) and mTOR kinase.[1][4] By inhibiting the PI3K/mTOR signaling pathway, this compound can lead to the inhibition of cell growth, proliferation, and survival, as well as the induction of apoptosis and G1 cell cycle arrest.[3][5][6]
Q2: At what concentration should I use this compound to achieve G1 cell cycle arrest?
The optimal concentration of this compound for inducing G1 cell cycle arrest is cell-line dependent. However, studies have shown effective concentrations for inhibiting cell proliferation to be in the range of 100 nM to 1 µM.[7][5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound to observe cell cycle arrest?
The duration of treatment required to observe cell cycle arrest can vary. Inhibition of downstream signaling molecules like phosphorylated AKT can be seen as early as 30 minutes to 3 hours.[7] However, for cell cycle arrest to become apparent, a longer treatment time of 24 to 48 hours is typically required.[7][6]
Q4: How can I confirm that this compound is inhibiting the PI3K/mTOR pathway in my cells?
To confirm the on-target effect of this compound, you can perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. A decrease in the phosphorylation of proteins such as AKT (at Ser473 and Thr308), S6 ribosomal protein (S6RP), and 4E-BP1 is indicative of pathway inhibition.[7][5][6]
Q5: What are the expected effects of this compound on cell cycle regulatory proteins?
Treatment with this compound has been shown to induce G1 cell cycle arrest, which is often associated with an upregulation of the cyclin-dependent kinase inhibitor p27 Kip1 and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[1][7][2] A decrease in the expression of cyclin D1 has also been observed.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant G1 arrest observed after treatment. | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment, testing a range of concentrations (e.g., 50 nM to 2 µM) to determine the IC50 for proliferation inhibition and the optimal concentration for G1 arrest. |
| Insufficient treatment duration: The incubation time may not be long enough for the cells to arrest in G1. | Increase the treatment duration. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the optimal time point. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to PI3K/mTOR inhibitors. | Confirm pathway inhibition by Western blot for p-AKT and p-S6RP. If the pathway is not inhibited, consider using a different inhibitor or a combination therapy approach. | |
| High levels of cell death instead of cell cycle arrest. | Concentration of this compound is too high: Excessive inhibition of the PI3K/mTOR pathway can lead to apoptosis. | Reduce the concentration of this compound to a level that induces cytostasis rather than cytotoxicity. Perform a dose-response curve and select a concentration at or below the IC50 for proliferation. |
| Prolonged treatment duration: Long-term exposure to the inhibitor can push cells towards apoptosis. | Shorten the treatment duration. Analyze cells at earlier time points to capture the G1 arrest before significant apoptosis occurs. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell density, passage number, and serum concentration can affect the cellular response to the drug. | Standardize your cell culture and experimental procedures. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Instability of this compound: Improper storage or handling of the compound can lead to its degradation. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | 179 | [7] |
| SKOV3 | Ovarian Cancer | 188 | [7] |
| BT20 | Breast Cancer | 313 | [7] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | 168 | [9] |
| BON-1 | Pancreatic Neuroendocrine Tumor | 127.8 | [9] |
| Various B-cell NHL | B-cell non-Hodgkin Lymphoma | 120 - 550 | [5][6] |
Table 2: IC50 Values of this compound for Inhibition of Protein Phosphorylation
| Protein Target | Cell Line | IC50 (nM) | Reference |
| p-AKT (S473) | U87MG | 3.8 - 20 | [7] |
| p-AKT (T308) | U87MG | 7.5 - 47 | [7] |
| mTORC1 | - | 32 | [1][2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to attach and resume growth for 24 hours.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or DMSO (vehicle control). Incubate for the intended duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the DNA content histogram.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/mTOR pathway after this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6RP, anti-total S6RP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
PF-04691502 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PF-04691502, a potent PI3K/mTOR dual inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to three years.[1][2] Some suppliers also suggest that storage at 4°C is acceptable for up to two years.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to one year or at -20°C for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: What is the solubility of this compound in common solvents?
A3: this compound exhibits good solubility in DMSO. It is sparingly soluble in ethanol and considered insoluble in water. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: There is no specific data on the pH stability profile of this compound. However, the stability of small molecules in aqueous solutions can be significantly influenced by pH. For kinase inhibitors, extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation. It is advisable to maintain the pH of aqueous buffers within a physiological range (e.g., pH 6.5-7.5) during experiments unless otherwise required by the protocol. If experimental conditions necessitate a different pH, it is recommended to perform a preliminary stability check.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause 1: Compound Degradation
-
Troubleshooting Step:
-
Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Consider the stability of the compound in your specific cell culture medium over the time course of the experiment. For long-term incubations, it may be necessary to replenish the medium with fresh compound.
-
Possible Cause 2: Poor Solubility in Assay Medium
-
Troubleshooting Step:
-
Visually inspect the diluted solution for any signs of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to maintain compound solubility.
-
If solubility issues persist, consider using a different solvent system for initial stock preparation, although DMSO is the most commonly reported solvent.
-
Issue 2: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Possible Cause: Low Aqueous Solubility
-
Troubleshooting Step:
-
This compound has poor solubility in water. When diluting a concentrated DMSO stock into an aqueous buffer, the compound can precipitate out.
-
To mitigate this, try diluting the stock solution in a stepwise manner, vortexing or sonicating briefly after each addition of the aqueous buffer.
-
Consider formulating the compound with a surfactant like Tween-80 or using a co-solvent system if compatible with your experimental setup.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | 3 years | [1][2] |
| Solid Powder | 4°C | 2 years | |
| In DMSO | -80°C | 1 year | [2] |
| In DMSO | -20°C | 6 months | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 50 mg/mL (117.51 mM) | May require sonication. |
| Ethanol | Sparingly Soluble | - | - |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved. A brief sonication in a water bath may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil).
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing stability and solubility issues with this compound.
Caption: Simplified signaling pathway showing the dual inhibition of PI3K and mTOR by this compound.
References
Troubleshooting inconsistent results with PF-04691502
Welcome to the technical support center for PF-04691502. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and ATP-competitive dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR).[1][2][3] It effectively targets all Class I PI3K isoforms (α, β, δ, γ) and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a frequent event in various human cancers.[6][7] By inhibiting both PI3K and mTOR, this compound can lead to the induction of apoptosis and a reduction in tumor cell proliferation.[1][2]
Q2: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For inhibiting the phosphorylation of key downstream targets like AKT, IC50 values are generally in the low nanomolar range.[1][4][6][7] However, for anti-proliferative effects, the IC50 values are typically in the higher nanomolar range.[1][4][6][7] It is always recommended to perform a dose-response curve for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9] It is crucial to use fresh, high-quality DMSO, as moisture-absorbed DMSO can reduce the solubility of the compound.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for up to a year.[1] For short-term storage (days to weeks), 4°C is acceptable.[3]
Troubleshooting Inconsistent Results
Here we address some common issues that may lead to inconsistent results when using this compound in your experiments.
Problem 1: I am not observing the expected inhibition of cell proliferation.
If you are not seeing a decrease in cell viability or proliferation after treating your cells with this compound, consider the following potential causes and solutions.
Potential Cause & Solution
-
Suboptimal Compound Concentration: The IC50 for cell proliferation can be significantly higher than that for target phosphorylation and varies between cell lines.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
-
-
Compound Instability or Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration.
-
Troubleshooting Step: Visually inspect your culture media for any signs of precipitation after adding the compound. Prepare fresh dilutions from your DMSO stock for each experiment.
-
-
Cell Line Insensitivity: The sensitivity of cancer cell lines to PI3K/mTOR inhibitors is often linked to the presence of activating mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss).[6][7]
-
Troubleshooting Step: Verify the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as U87MG (PTEN null) or SKOV3 (PIK3CA mutation).[6]
-
Problem 2: I see inhibition of p-AKT at early time points, but the signal recovers or even increases at later time points.
This is a known phenomenon related to feedback mechanisms within the PI3K/mTOR signaling pathway.
Potential Cause & Solution
-
Feedback Loop Activation: Inhibition of mTORC1 can disrupt a negative feedback loop involving S6K1 and IRS-1, leading to the reactivation of PI3K and subsequent phosphorylation of AKT.[6]
-
Troubleshooting Step: Perform a time-course experiment to monitor the phosphorylation status of AKT and other downstream effectors at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours) after treatment.[6] Note that while p-AKT levels may recover, the inhibition of mTORC1 substrates like p-S6RP can persist for longer durations (24 to 48 hours).[1][7][10]
-
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | K_i (nM) |
| PI3Kα | 1.8[4][5] |
| PI3Kβ | 2.1[4][5] |
| PI3Kδ | 1.6[1][4][5] |
| PI3Kγ | 1.9[4][5] |
| mTOR | 16[1][4][5] |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | p-AKT (S473) IC_50 (nM) | p-AKT (T308) IC_50 (nM) | Cell Proliferation IC_50 (nM) |
| U87MG | Glioblastoma | PTEN null | 3.8 - 20[6] | 7.5 - 47[6] | 179[4] |
| SKOV3 | Ovarian | PIK3CA H1047R | 3.8 - 20[6] | 7.5 - 47[6] | 188[4] |
| BT20 | Breast | PIK3CA P539R, H1047R | 3.8 - 20[6] | 7.5 - 47[6] | 313[4] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells (e.g., BT20, U87MG, SKOV3) in a 96-well plate at a density of approximately 3,000 cells per well in growth medium supplemented with 10% Fetal Bovine Serum (FBS).[10]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.[10] Add the diluted compound or a vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells with the compound for 3 days.[10]
-
Viability Assessment: Add a viability reagent such as Resazurin (to a final concentration of 0.1 mg/mL) to each well and incubate for 3 hours at 37°C.[10]
-
Data Acquisition: Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.[10]
-
Data Analysis: Calculate IC50 values by plotting the fluorescence intensity against the drug concentration using a non-linear regression curve fit.[10]
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol can be used to assess the phosphorylation status of key downstream effectors.
-
Cell Treatment: Seed cells (e.g., U87MG) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 3 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (S473/T308), total AKT, p-S6RP, total S6RP, and a loading control (e.g., α-Tubulin or β-actin) overnight at 4°C.[6][12]
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Resistance to PF-04691502 in Cancer Cells
Welcome to the technical support center for PF-04691502. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential mechanisms of resistance to the dual PI3K/mTOR inhibitor, this compound, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that dually targets Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR).[1] By inhibiting both PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2][3]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the potential underlying reasons?
Intrinsic resistance to this compound can be influenced by the genetic background of the cancer cells. For instance, studies in head and neck squamous cell carcinoma (HNSCC) have shown that cell lines with mutant TP53 may exhibit higher IC50 values for this compound compared to those with wild-type TP53.[4] Additionally, cell lines with a non-disruptive p53 mutation might be less sensitive to the drug.
Q3: We have observed that our cancer cells are developing acquired resistance to this compound after prolonged treatment. What are the likely molecular mechanisms?
While specific studies on acquired resistance exclusively to this compound are limited, data from the broader class of PI3K/mTOR inhibitors suggest several potential mechanisms:
-
Reactivation of the PI3K/Akt/mTOR Pathway: Cancer cells can develop mechanisms to bypass the inhibitory effect of the drug. This can occur through secondary mutations in the PI3K pathway components or through the loss of tumor suppressors like PTEN.
-
Activation of Parallel Signaling Pathways: A common mechanism of resistance to PI3K inhibitors is the compensatory activation of other pro-survival signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway (Ras-Raf-MEK-ERK).[5] Upregulation of this pathway can sustain cell proliferation and survival despite the inhibition of PI3K/mTOR signaling.
-
Upregulation of Survival Proteins: Increased expression of anti-apoptotic proteins or other survival factors can counteract the pro-apoptotic effects of this compound.
Q4: How can I experimentally confirm the activation of the MAPK pathway in my this compound-resistant cells?
To confirm MAPK pathway activation, you can perform a Western blot analysis to assess the phosphorylation status of key pathway components, such as MEK and ERK. An increase in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in your resistant cells compared to the parental (sensitive) cells would indicate the activation of this pathway.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of this compound over time.
-
Reduced apoptosis or cell cycle arrest in response to this compound treatment compared to earlier passages.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Activation of MAPK Pathway | 1. Western Blot: Analyze lysates from sensitive and resistant cells for p-MEK, total MEK, p-ERK, and total ERK. An increased ratio of phosphorylated to total protein in resistant cells is indicative of pathway activation. 2. Combination Treatment: Treat resistant cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib, Selumetinib). A synergistic effect in reducing cell viability would support this resistance mechanism. |
| Alterations in the PI3K Pathway | 1. Sequencing: Perform targeted sequencing of key PI3K pathway genes (e.g., PIK3CA, PTEN, AKT1) in both sensitive and resistant cell lines to identify potential secondary mutations. 2. PTEN Expression: Analyze PTEN protein levels by Western blot. Loss or reduction of PTEN expression in resistant cells is a known mechanism of resistance to PI3K inhibitors. |
Problem 2: Heterogeneous Response to this compound within a Cell Population
Symptoms:
-
A subpopulation of cells continues to proliferate in the presence of this compound concentrations that are cytotoxic to the majority of the cells.
-
Inconsistent results in cell viability assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Pre-existing Resistant Clones | 1. Clonal Selection: Isolate single-cell clones from the parental cell line and determine the IC50 of this compound for each clone to assess pre-existing heterogeneity in drug sensitivity. 2. Characterize Resistant Clones: If resistant clones are identified, perform molecular profiling (as described in Problem 1) to understand the underlying resistance mechanisms in that specific subpopulation. |
| Adaptive Drug Resistance | 1. Transcriptomic/Proteomic Analysis: Perform RNA sequencing or mass spectrometry-based proteomics on cells treated with this compound over a time course to identify dynamic changes in gene and protein expression that may contribute to a transient resistant state. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nmol/L) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kγ | 1.9 |
| PI3Kδ | 1.6 |
| mTOR | 16 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | Key Mutations | P-AKT (S473) IC50 (nmol/L) | P-AKT (T308) IC50 (nmol/L) | Proliferation IC50 (nmol/L) |
| BT20 | Breast | PIK3CA (H1047R, E545K) | 3.8 | 7.5 | 313 |
| SKOV3 | Ovarian | PIK3CA (H1047R) | 20 | 47 | 188 |
| U87MG | Glioblastoma | PTEN null | 11 | 24 | 179 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., hemocytometer, automated cell counter)
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Seed the parental cells at a low density and treat with this compound at a concentration equal to the IC20-IC30.
-
Culture and Monitoring: Culture the cells in the presence of the drug. The majority of cells are expected to die. Monitor the culture for the emergence of surviving, proliferating colonies. This may take several weeks.
-
Expansion of Resistant Population: Once the surviving cells reach approximately 70-80% confluency, passage them and expand the population, maintaining the same concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold with each subsequent passage, once the cells have adapted to the current concentration and are proliferating steadily.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the resistant cell population. A significant increase in the IC50 value (typically >5-fold) compared to the parental cell line indicates the development of resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the resistant cells for future experiments.
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein for each target between the sensitive and resistant cell lines.
Visualizations
References
- 1. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming PF-04691502 Resistance In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the dual PI3K/mTOR inhibitor, PF-04691502, in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It potently inhibits class I PI3K isoforms (α, β, δ, γ) and mTOR, which are key components of a signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting both PI3K and mTOR, this compound is designed to provide a more complete blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[5][6]
Q2: In which cancer cell lines has this compound demonstrated in vitro activity?
This compound has shown anti-proliferative activity in a variety of cancer cell lines, particularly those with a hyperactivated PI3K pathway due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][7] Examples of sensitive cell lines include:
-
Glioblastoma: U87MG (PTEN null)[8]
-
Ovarian Cancer: SKOV3 (PIK3CA mutation)[8]
-
Breast Cancer: BT20 (PIK3CA mutation)[8]
-
Non-Small Cell Lung Cancer (NSCLC): Various lines, including those resistant to gefitinib and erlotinib.[2][9]
-
Bladder Cancer: T24 and 5637[7]
-
B-cell Non-Hodgkin Lymphoma (B-NHL): Diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines.[5]
-
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs): BON and QGP-1[1]
Q3: What are the potential mechanisms of resistance to this compound in vitro?
While direct studies on acquired resistance to this compound are limited, mechanisms of resistance to the broader class of PI3K/mTOR inhibitors are well-documented and likely apply. These include:
-
Feedback Activation of Parallel Signaling Pathways: A primary mechanism of resistance is the compensatory activation of other pro-survival signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[6] Inhibition of the PI3K/mTOR pathway can relieve negative feedback loops, leading to the activation of the MAPK pathway, which can then sustain cell proliferation and survival.[2][5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/mTOR pathway can lead to the upregulation of RTKs, which can reactivate the PI3K pathway or activate parallel pathways like the MAPK pathway.
-
Genetic Alterations: While less commonly observed for acquired resistance in vitro, mutations in components of the PI3K/mTOR pathway that prevent drug binding could theoretically emerge under prolonged drug exposure.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides strategies to overcome them.
| Problem | Potential Cause | Troubleshooting Strategy |
| Decreased sensitivity or acquired resistance to this compound in your cell line. | Feedback activation of the MAPK pathway. | 1. Assess MAPK Pathway Activation: Perform Western blot analysis to check for increased phosphorylation of MEK and ERK in your resistant cells compared to the parental, sensitive cells. 2. Combination Therapy with a MEK Inhibitor: Treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., PD-0325901 or trametinib). This dual blockade can often restore sensitivity.[8][10] |
| Sub-optimal efficacy of this compound as a single agent. | Intrinsic resistance or cellular context-dependent signaling. | 1. Combination with Chemotherapy: Evaluate the synergistic effects of this compound with conventional chemotherapeutic agents. Low doses of this compound have been shown to significantly increase apoptosis induced by cisplatin, gemcitabine, gefitinib, and docetaxel in bladder cancer cells.[7] 2. Combination with Other Targeted Agents: In B-NHL cell lines, rituximab has been shown to enhance the apoptosis induced by this compound.[5] In NSCLC, combining this compound with VEGF siRNA has demonstrated a synergistic anticancer effect.[3] 3. Combination with Radiotherapy: The timing of administration is crucial. In GEP-NET cell lines, administering this compound after radiation treatment has been shown to be more effective at inducing apoptosis than simultaneous treatment.[1] |
| Difficulty in establishing a this compound-resistant cell line. | Inappropriate drug concentration or selection schedule. | 1. Pulsed Selection: Expose cells to a high concentration of this compound (e.g., 5-10 times the IC50) for a short period (e.g., 24-72 hours), then allow them to recover in drug-free medium. Repeat this cycle. 2. Dose Escalation: Start with a low concentration of this compound (around the IC50) and gradually increase the concentration as the cells adapt and resume proliferation.[11] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (Proliferation) | Reference |
| U87MG | Glioblastoma | PTEN null | 179 nM | [8] |
| SKOV3 | Ovarian Cancer | PIK3CA H1047R | 188 nM | [8] |
| BT20 | Breast Cancer | PIK3CA P539R, H1047R | 313 nM | [8] |
| T24 | Bladder Cancer | - | Dose- and time-dependent | [7] |
| 5637 | Bladder Cancer | - | Dose- and time-dependent | [7] |
| B-NHL Cell Lines | B-cell Non-Hodgkin Lymphoma | - | 0.12 - 0.55 µM | [5] |
Table 2: Synergistic Combinations with this compound in Bladder Cancer Cell Lines (T24 and 5637)
| Combination Agent | Concentration of this compound | Concentration of Combination Agent | Observed Effect | Reference |
| Cisplatin | 2 µM | 5 µM | Significant increase in apoptosis | [7] |
| Gemcitabine | 2 µM | 10 µM | Significant increase in apoptosis | [7] |
| Gefitinib | 2 µM | 5 µM | Significant increase in apoptosis | [7] |
| Docetaxel | 2 µM | 15 µM | Significant increase in apoptosis | [7] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line (Dose Escalation Method)
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.
-
Monitoring and Subculturing: Initially, a significant number of cells will undergo apoptosis. Monitor the cells daily. Once the surviving cells have adapted and are proliferating steadily (typically reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: After the cells have been successfully cultured for at least two passages at the initial concentration, double the concentration of this compound.
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant population is established, characterize the level of resistance by re-evaluating the IC50 of this compound and comparing it to the parental cell line. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound.
Protocol 2: Assessing Synergy of this compound with a Combination Agent
-
Experimental Setup: Seed the cancer cell line of interest in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (e.g., a MEK inhibitor or a chemotherapeutic drug) in the complete cell culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
The combination agent alone (multiple concentrations)
-
A combination of this compound and the combination agent at various concentration ratios.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a period appropriate to observe a significant effect on cell viability (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo, or crystal violet staining).
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat parental and this compound-resistant cells with or without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP (as a marker of apoptosis)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Feedback activation of the MAPK pathway as a mechanism of resistance to this compound.
Caption: Experimental workflow for developing and overcoming this compound resistance in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring PF-04691502 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the target engagement of PF-04691502 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It targets the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer.[2][3][4] this compound inhibits all class I PI3K isoforms (α, β, δ, γ) and mTOR kinase (mTORC1 and mTORC2).[1][5]
Q2: How can I measure this compound target engagement in cells?
Target engagement of this compound is typically assessed by measuring the phosphorylation status of downstream effectors in the PI3K/mTOR pathway. Key biomarkers include:
-
Phospho-Akt (Ser473 and Thr308): A direct substrate of mTORC2 and PDK1, respectively. Inhibition of PI3K and mTOR by this compound leads to a decrease in the phosphorylation of Akt at these sites.[1][2][4][5]
-
Phospho-S6 Ribosomal Protein (S6RP) (e.g., Ser235/236): A downstream effector of mTORC1. Its phosphorylation is a reliable indicator of mTORC1 activity.[4][5]
-
Other downstream markers: Phosphorylation of PRAS40, 4E-BP1, and FKHRL1 can also be monitored.[1][2][5]
Common methods to measure the phosphorylation of these proteins include Western blotting and in-cell ELISAs.
Q3: What are the expected IC50 values for this compound in cell-based assays?
The IC50 values for this compound can vary depending on the cell line and the specific biomarker being measured. Below is a summary of reported values:
| Biomarker | Cell Lines | IC50 Range (nM) |
| p-Akt (Ser473) | BT20, SKOV3, U87MG | 3.8 - 20 |
| p-Akt (Thr308) | BT20, SKOV3, U87MG | 7.5 - 47 |
| mTORC1 activity (p-S6RP) | - | 32 |
| Cell Proliferation | BT20, SKOV3, U87MG | 179 - 313 |
Data compiled from multiple sources.[1][2][5]
Q4: What cell lines are suitable for studying this compound activity?
Cell lines with a hyperactivated PI3K pathway, such as those with PIK3CA mutations or PTEN loss, are particularly sensitive to this compound.[2][4] Examples of commonly used cell lines include:
-
U87MG (glioblastoma): PTEN null[4]
-
SKOV3 (ovarian cancer): PIK3CA mutation[4]
-
BT20 (breast cancer): PIK3CA mutation[4]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Phospho-S6RP (Ser235/236)
This protocol outlines the steps for detecting changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit or mouse anti-total Akt
-
Rabbit or mouse anti-total S6RP
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound or vehicle control for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein or a loading control, the membrane can be stripped and re-probed with the appropriate antibodies.
Protocol 2: In-Cell ELISA for Phospho-S6RP (Ser235/236)
This high-throughput method allows for the quantification of protein phosphorylation directly in cultured cells.
Materials:
-
96-well, clear-bottom tissue culture plates
-
Cell culture reagents
-
This compound
-
Fixation buffer (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-S6RP (Ser235/236)
-
Mouse anti-total S6RP or a normalization antibody (e.g., anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a dose-range of this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with fixation buffer, then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Quenching: Quench endogenous peroxidase activity with quenching solution.
-
Blocking: Block non-specific binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies for phospho-S6RP and a normalization protein simultaneously.
-
Secondary Antibody Incubation: Incubate with the corresponding HRP-conjugated secondary antibodies.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the phospho-S6RP signal to the total S6RP or normalization protein signal.
Troubleshooting Guides
Western Blotting Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal for Phospho-protein | Inactive phosphatase inhibitors | Always use fresh, properly stored phosphatase inhibitors in the lysis buffer. Keep samples on ice. |
| Low abundance of the phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider using a more sensitive chemiluminescent substrate. | |
| Incorrect blocking agent | For phospho-proteins, use 5% BSA in TBST for blocking and antibody dilution, as milk contains phosphoproteins that can cause high background.[6][7] | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient washing | Increase the number and/or duration of the wash steps. | |
| Blocking is insufficient | Increase the blocking time or the concentration of the blocking agent. | |
| Non-specific Bands | Primary or secondary antibody is not specific enough | Use affinity-purified primary antibodies. Run a secondary antibody-only control to check for non-specific binding. |
| Protein degradation | Use fresh lysates and always include protease inhibitors. |
In-Cell ELISA Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Incomplete washing | Ensure thorough washing between steps to remove unbound antibodies. | |
| Low Signal | Suboptimal antibody concentration | Titrate primary and secondary antibodies to find the optimal dilution. |
| Low target protein expression | Ensure the cell line expresses the target protein at a detectable level. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a uniform single-cell suspension and use a multichannel pipette for seeding. |
| "Edge effects" in the 96-well plate | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for measuring this compound target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to mTORC1 Inhibition: PF-04691502 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1): PF-04691502 and rapamycin. By examining their mechanisms of action, biochemical and cellular potencies, and effects on downstream signaling, this document aims to equip researchers with the critical information needed to select the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Rapamycin |
| Mechanism of Action | ATP-competitive inhibitor of both PI3K and mTOR kinases | Allosteric inhibitor of mTORC1 |
| Target Specificity | Dual inhibitor of Class I PI3K isoforms and mTOR (mTORC1 and mTORC2) | Highly specific for mTORC1; forms a complex with FKBP12 to inhibit mTOR |
| Effect on mTORC2 | Directly inhibits mTORC2 kinase activity | Generally considered mTORC2-insensitive in acute settings, though long-term treatment can affect mTORC2 assembly and signaling |
| Downstream Signaling | Inhibits both PI3K/Akt and mTORC1 signaling pathways | Primarily inhibits mTORC1 signaling, leading to dephosphorylation of S6K1 and 4E-BP1 (with differential sensitivity) |
| Feedback Loops | Abrogates the negative feedback loop from S6K1 to PI3K/Akt signaling | Inhibition of mTORC1 can lead to the activation of Akt via relief of a negative feedback loop |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and rapamycin. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
| Inhibitor | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound | PI3Kα | Biochemical | 1.8 | - | [1][2] |
| PI3Kβ | Biochemical | 2.1 | - | [1][2] | |
| PI3Kδ | Biochemical | 1.6 | - | [1][2] | |
| PI3Kγ | Biochemical | 1.9 | - | [1][2] | |
| mTOR | Biochemical | 16 | - | [1][2] | |
| mTORC1 | Cellular (P-S6RP ELISA) | - | 32 | [1][2] | |
| Rapamycin | mTORC1 | Cellular (HEK293 cells) | - | ~0.1 | [3] |
| mTORC1 | Cellular (various cell lines) | - | 0.1 - 100 | [4] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and rapamycin lies in their distinct mechanisms of inhibiting mTORC1, which has significant implications for their overall cellular effects.
This compound: A Dual Kinase Inhibitor
This compound is a small molecule inhibitor that directly competes with ATP for the binding pocket of both PI3K and mTOR kinases.[5] This dual-targeting action allows it to simultaneously block two critical nodes in a key signaling pathway that governs cell growth, proliferation, and survival.[6] By inhibiting all Class I PI3K isoforms, this compound prevents the phosphorylation of AKT.[7][8] Concurrently, its inhibition of mTOR kinase activity affects both mTORC1 and mTORC2 complexes, leading to a comprehensive shutdown of this signaling axis.[1]
Rapamycin: An Allosteric Modulator
Rapamycin, a macrolide natural product, functions as a highly specific, allosteric inhibitor of mTORC1.[3][9] It first binds to the intracellular protein FKBP12.[10] This rapamycin-FKBP12 complex then interacts with the FRB (FKBP12-Rapamycin Binding) domain of mTOR, leading to a conformational change that prevents mTORC1 from accessing its substrates, most notably S6K1 and 4E-BP1.[4][10] This mechanism is highly specific to mTORC1, as the FRB domain in mTORC2 is generally inaccessible.[11]
Signaling Pathways Under the Influence of Inhibition
The distinct mechanisms of this compound and rapamycin result in different downstream signaling consequences.
Caption: Comparative Signaling Inhibition.
Downstream Effects of this compound:
Due to its dual inhibitory nature, this compound leads to a robust and comprehensive blockade of the PI3K/Akt/mTOR pathway. It reduces the phosphorylation of Akt at both Thr308 and Ser473, as well as the phosphorylation of mTORC1 substrates like S6 ribosomal protein (S6RP), p70S6K, and 4E-BP1.[7][8] This broad inhibition can lead to G1 cell cycle arrest and has shown antitumor activity in various cancer models.[7][12]
Downstream Effects of Rapamycin:
Rapamycin's effects are more nuanced. While it potently inhibits the phosphorylation of S6K1, its impact on 4E-BP1 phosphorylation can be incomplete and cell-type dependent. This differential sensitivity is a critical consideration in experimental design. Furthermore, by inhibiting the S6K1-mediated negative feedback loop to the insulin receptor substrate (IRS), rapamycin treatment can paradoxically lead to the activation of Akt in some cellular contexts.[6][11]
Experimental Protocols
1. In Vitro Kinase Assay for this compound (ATP-Competition)
This assay determines the ability of this compound to compete with ATP for binding to the kinase domain of PI3K or mTOR.
Caption: ATP-Competition Kinase Assay Workflow.
-
Materials: Recombinant PI3K or mTOR enzyme, appropriate lipid or protein substrate, this compound, ATP, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the enzyme, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated product. This can be done using various methods, including fluorescence polarization, TR-FRET, or ELISA-based detection.
-
Calculate the Kᵢ value based on the competitive inhibition kinetics.
-
2. Cellular mTORC1 Activity Assay (Western Blot for Phospho-S6K1)
This method assesses the ability of this compound or rapamycin to inhibit mTORC1 activity within a cellular context by measuring the phosphorylation of a key downstream target, S6K1.
Caption: Western Blot Workflow for p-S6K1.
-
Materials: Cell line of interest, cell culture media, this compound, rapamycin, lysis buffer, primary antibodies (anti-phospho-S6K1, anti-total-S6K1), secondary antibody, detection reagents.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or rapamycin for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated S6K1 (e.g., at Thr389).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-S6K1 signal to total S6K1 or a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the IC₅₀ value.
-
Concluding Remarks
The choice between this compound and rapamycin for mTORC1 inhibition studies hinges on the specific research question.
-
Rapamycin remains the gold standard for studies requiring highly specific allosteric inhibition of mTORC1. Its well-characterized, albeit complex, effects on downstream signaling make it a valuable tool for dissecting the specific roles of mTORC1 in various cellular processes.
-
This compound offers a more comprehensive approach by targeting both PI3K and mTOR. This makes it a powerful agent for investigating the therapeutic potential of dual pathway inhibition, particularly in cancer models where both pathways are often dysregulated. Researchers should be mindful that the observed effects will be a composite of both PI3K and mTOR inhibition.
Ultimately, a thorough understanding of their distinct mechanisms of action and downstream consequences is paramount for the rigorous design and interpretation of experiments utilizing these potent pharmacological agents.
References
- 1. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-04691502 Efficacy in 3D Spheroid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PI3K/mTOR inhibitor, PF-04691502, with other alternative inhibitors targeting the same pathway, focusing on their efficacy in three-dimensional (3D) spheroid models. Experimental data and detailed methodologies are presented to support the validation of this compound in a physiologically relevant tumor microenvironment.
The PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This compound is an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, δ, γ) and mTOR (mTORC1 and mTORC2).[1][2] This dual inhibition blocks downstream signaling, leading to cell cycle arrest and apoptosis.[1][3]
Comparative Efficacy in 3D Spheroid Models
The following table summarizes the efficacy of this compound and other PI3K/mTOR inhibitors in 3D spheroid models based on available data. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Target(s) | Cell Line/Model | 3D Efficacy Data | Reference(s) |
| This compound | Pan-PI3K, mTOR | Patient-Derived GEP-NET Spheroids | Inhibition of pAkt, pS6, and p4EBP-1 at 500 nM. Significant decrease in proliferation at 1000 nM. | [4] |
| Colorectal Cancer Stem Cell Spheroids | Inhibition of in vitro proliferation. | [5] | ||
| PKI-402 | Pan-PI3K, mTOR | GEP-NET Cell Lines (BON, QGP-1) | Decreased pAkt expression for less than 24h. | [4] |
| AZD2014 | mTORC1/2 | NSCLC Spheroids (A549, H460, H520) | Inhibition of spheroid growth at 10 µM (A549, H460) and 0.2 µM (H520). | [6] |
| NVP-BEZ235 | Pan-PI3K, mTOR | Head and Neck Cancer Spheroids (Cal33) | Significant reduction in spheroid size at 1.85 µM. | |
| Copanlisib | Pan-PI3K (α, δ) | Multi-cell Type Tumor Spheroids | Synergistic activity in combination with other targeted agents. | [7] |
| Alpelisib | PI3Kα | Multi-cell Type Tumor Spheroids | Additive and/or synergistic effects in combination with RAS/MEK/ERK pathway inhibitors. | [7] |
| Inavolisib | PI3Kα | Multi-cell Type Tumor Spheroids | Additive and/or synergistic effects in combination with RAS/MEK/ERK pathway inhibitors. | [7] |
| Duvelisib | PI3Kδ/γ | Multi-cell Type Tumor Spheroids | Investigated in combination with other targeted agents. | [7] |
| Sapanisertib | mTORC1/2 | Multi-cell Type Tumor Spheroids | Additive and/or greater-than-additive effects in combination with PI3K/AKT inhibitors. |
Experimental Protocols
3D Spheroid Formation (Hanging Drop Method)
A commonly used method for generating uniform spheroids is the hanging drop technique.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-tissue culture treated Petri dishes
-
Micropipettes and sterile tips
Protocol:
-
Culture cells in a standard 2D monolayer to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Perform a cell count and adjust the concentration to 2.5 x 10^4 cells/mL.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of a 10 cm Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 48-96 hours, allowing spheroids to form at the bottom of the hanging drops.
Drug Efficacy Assay in 3D Spheroids
Materials:
-
Pre-formed 3D spheroids
-
96-well ultra-low attachment (ULA) plates
-
This compound and other inhibitors of interest
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay (or similar)
-
Luminometer
-
Microscope with imaging capabilities
Protocol:
-
Gently collect the formed spheroids from the hanging drops.
-
Transfer individual spheroids into the wells of a 96-well ULA plate containing 100 µL of fresh medium per well.
-
Prepare serial dilutions of this compound and other inhibitors in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only controls.
-
Incubate the plate at 37°C for 72-96 hours.
-
Monitor spheroid growth and morphology daily by capturing images using a microscope. Spheroid diameter can be measured using image analysis software.
-
At the end of the incubation period, assess cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the normalized luminescence data against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
The use of 3D spheroid models provides a more physiologically relevant system for evaluating the efficacy of anti-cancer drugs compared to traditional 2D cell cultures. The available data suggests that this compound effectively inhibits the PI3K/mTOR pathway and reduces cell proliferation in these advanced in vitro models. While direct comparative data with other inhibitors in identical 3D systems is still emerging, this guide provides a framework for researchers to design and execute robust experiments to validate the efficacy of this compound and other targeted therapies in a preclinical setting that better mimics the complexity of solid tumors.
References
Synergistic Potential of PF-04691502 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of PF-04691502, a dual inhibitor of PI3K and mTOR, when used in combination with various chemotherapeutic agents. The data presented is compiled from preclinical studies to offer an objective comparison of its performance and to provide detailed experimental context.
Overview of this compound
This compound is an ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in many cancers, contributing to tumor growth, proliferation, and resistance to therapy.[2] By targeting both PI3K and mTOR, this compound aims to overcome this resistance and enhance the efficacy of standard chemotherapeutic agents.
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with various chemotherapy drugs across different cancer cell lines. The data primarily focuses on the enhancement of apoptosis and inhibition of cell proliferation.
| Cancer Type | Cell Lines | Combination Agent(s) | Key Synergistic Findings | Reference |
| Bladder Cancer | T-24, 5637 | Cisplatin (5 µM), Gemcitabine (10 µM), Gefitinib (5 µM), Docetaxel (15 µM) | A low dose of this compound (2 µM) significantly increased apoptosis induced by all tested chemotherapeutic agents. The combination also led to increased cleavage of caspase-3 compared to individual agents.[3][4] | [3][4] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | VEGF siRNA | The combination of this compound and siRNA targeting VEGF resulted in a significant decrease in cell viability, colony formation, and migration compared to single-agent treatments.[5] This combination also demonstrated an enhanced anti-angiogenic effect.[5][6] | [5][6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UT-SCC-14 | Radiation | This compound combined synergistically with fractionated radiation in the UT-SCC-14 model. However, it was ineffective in the UT-SCC-15 model, highlighting the importance of the specific molecular profile of the tumor.[7] | [7] |
| Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | BON, QGP-1 | Radiotherapy (XRT) | The addition of this compound 48 hours after radiotherapy significantly increased apoptosis compared to either treatment alone, indicating a schedule-dependent synergistic effect.[8] | [8] |
| Leiomyosarcoma | LMS cell lines | Doxorubicin | While the study primarily focused on another dual PI3K/mTOR inhibitor (BEZ235), it screened this compound and identified the PI3K/mTOR pathway as a promising target in this cancer. The study found that concurrent treatment with BEZ235 and doxorubicin was synergistic.[9] | [9] |
Clinical Trial Insights
It is important to note that in a multi-arm Phase I clinical trial (NCT01347866), the combination arms with this compound were closed prematurely due to low tolerability.[10] This suggests that while preclinical studies show promise, translating these findings to the clinic may present challenges in managing toxicity.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and angiogenesis. The diagram below illustrates the mechanism by which this compound, in combination with chemotherapy, enhances anti-tumor activity.
Caption: Synergistic mechanism of this compound and chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.
Cell Viability and Proliferation Assays
To assess the impact of this compound and chemotherapeutic agents on cell viability, researchers commonly employ colorimetric assays such as the CCK-8 or resazurin dye assay.
-
Cell Seeding: Cancer cells (e.g., T-24, 5637, A549, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: The assay reagent (e.g., CCK-8) is added to each well, and the plates are incubated for a further 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the control group. IC50 values are determined using non-linear regression analysis.
Apoptosis Assays
Flow cytometry is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are treated as described for the viability assays.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blotting
Western blotting is used to determine the levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for assessing the synergistic effects of this compound and chemotherapy.
Caption: A typical experimental workflow for synergy studies.
Conclusion
Preclinical evidence strongly suggests that this compound can act synergistically with a range of chemotherapeutic agents and radiotherapy in various cancer models. The primary mechanism appears to be the enhanced induction of apoptosis through the inhibition of the PI3K/Akt/mTOR survival pathway. However, the clinical translation of these findings requires careful consideration of the therapeutic window to manage potential toxicities, as highlighted by the early termination of some clinical trial arms. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non-small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non–small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the dual PI3K/MTOR inhibitor, this compound, in combination with radiation in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/mTOR Dual Inhibitor this compound Is a Schedule-Dependent Radiosensitizer for Gastroenteropancreatic Neuroendocrine Tumors [mdpi.com]
- 9. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors this compound and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-04691502 Efficacy in Gefitinib-Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PF-04691502 in gefitinib-resistant non-small cell lung cancer (NSCLC) with other therapeutic alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Gefitinib Resistance in NSCLC
Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown significant clinical benefit in NSCLC patients with activating EGFR mutations. However, the development of acquired resistance is a major clinical challenge, limiting the long-term efficacy of this targeted therapy. Resistance mechanisms are diverse and include the secondary T790M mutation in the EGFR gene, amplification of the MET proto-oncogene, and activation of downstream signaling pathways such as the PI3K/AKT/mTOR pathway.
This compound is a potent, ATP-competitive dual inhibitor of pan-class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical survival pathway, this compound presents a promising strategy to overcome resistance to EGFR inhibitors like gefitinib.
Comparative Efficacy of this compound
While direct head-to-head comparative studies of this compound with all alternative therapies in a comprehensive panel of gefitinib-resistant NSCLC cell lines are limited in the public domain, this guide compiles available data to facilitate an objective assessment.
In Vitro Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other relevant inhibitors in various NSCLC cell lines, including those with acquired resistance to gefitinib.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | Other Relevant Mutations | This compound IC50 (nM) |
| A549 | Wild-Type | KRAS G12S | 151.45 - 209.77[1] |
| H460 | Wild-Type | KRAS Q61H | 936.7 - 1965.5[1] |
Table 2: Comparative IC50 Values in Gefitinib-Resistant NSCLC Cell Lines
| Cell Line | Resistance Mechanism | Gefitinib IC50 (µM) | Osimertinib (AZD9291) IC50 (µM) | Other Agents IC50 |
| H1650GR | PTEN loss (T790M negative) | 50.0 ± 3.0[2] | 8.5 ± 0.5[2] | - |
| PC9GR | T790M | 5.311 ± 0.455 | Not directly available in the same study | - |
| H1975 | L858R + T790M | >10 | 0.005 (5 nM)[3] | Afatinib: 0.057 µM (57 nM)[3] |
| A549GR | KRAS G12S | >50 | 12.7 ± 0.8[2] | - |
Note: Direct IC50 values for this compound in H1650GR, PC9GR, and H1975 cells were not available in the searched literature. The data for A549 and H460 cells, which are not gefitinib-resistant models, are provided for general context of this compound's activity in NSCLC.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical downstream effector of EGFR. In gefitinib-resistant NSCLC, this pathway can be aberrantly activated, contributing to cell survival and proliferation despite EGFR blockade.
Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and other inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Drug Treatment: Treat cells with serial dilutions of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[6]
Figure 2: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules like AKT.
Protocol:
-
Cell Lysis: Lyse treated and untreated NSCLC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non–small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dual PI3K/mTOR Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dual PI3K/mTOR inhibitors, supported by experimental data. It aims to provide a clear overview of their performance and the methodologies used to evaluate them.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[3][4] Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, offering the potential for more comprehensive pathway inhibition and overcoming resistance mechanisms associated with single-target agents.[5][6] This guide provides a comparative analysis of several key dual PI3K/mTOR inhibitors, presenting their biochemical and cellular activities, along with detailed experimental protocols for their evaluation.
Biochemical and Cellular Activity of Dual PI3K/mTOR Inhibitors
The efficacy of dual PI3K/mTOR inhibitors is initially assessed through their ability to inhibit the kinase activity of PI3K isoforms and mTOR. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The cellular activity is then evaluated in various cancer cell lines, where the IC50 for cell growth inhibition provides a measure of their anti-proliferative effects.
Below is a summary of reported IC50 values for several dual PI3K/mTOR inhibitors against different PI3K isoforms, mTOR, and a panel of cancer cell lines.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Cell Line | Cell Growth (IC50, nM) |
| BEZ235 (Dactolisib) | 4 | 75 | 5 | 7 | 20.7 | Acute Lymphoblastic Leukemia (NALM6) | 13-26 |
| Acute Lymphoblastic Leukemia (REH) | 13-26 | ||||||
| Acute Lymphoblastic Leukemia (LK63) | 13-26 | ||||||
| Breast Cancer (MCF-7) | 4 | ||||||
| BGT226 | - | - | - | - | - | Acute Lymphoblastic Leukemia (NALM6) | 13-26 |
| Acute Lymphoblastic Leukemia (REH) | 13-26 | ||||||
| Acute Lymphoblastic Leukemia (LK63) | 13-26 | ||||||
| PF-04691502 | 1.9 | 2.1 | 1.6 | 1.2 | 16 | - | - |
| LY3023414 | 6.07 | 77.6 | 23.8 | 38 | 165 | - | - |
| PI-103 | 2 | 3 | 15 | - | 8 | - | - |
| PKI-587 | 0.4 | - | - | - | 1.6 | - | - |
| GDC-0980 | - | - | - | - | - | Breast, Pancreatic, NSCLC, Colon Cancer Cell Lines | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources.[][8]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of these inhibitors. While direct head-to-head comparisons of different dual PI3K/mTOR inhibitors in the same study are limited, several studies have demonstrated their superiority over single-agent mTOR inhibitors like everolimus.[][9]
For instance, in a study on acute lymphoblastic leukemia, both BEZ235 and BGT226 were shown to be more potent in inhibiting the proliferation of ALL cell lines compared to everolimus.[9] In vivo, all three agents extended the survival of mice with human ALL xenografts, though the responses varied among different xenografts.[][9] This highlights the importance of patient selection and potential for varied responses to these inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for the MTT cell viability assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible and comparable evaluation of dual PI3K/mTOR inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of PI3K and mTOR.
Materials:
-
Recombinant PI3K and mTOR enzymes
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, 100 µM ATP)
-
Substrate (e.g., phosphatidylinositol for PI3K, PHAS-I/4E-BP1 for mTOR)
-
Test inhibitor at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Pathway Inhibition
This method is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6K, in inhibitor-treated cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Dual PI3K/mTOR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the level of protein phosphorylation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Dual PI3K/mTOR inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with a range of inhibitor concentrations for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Assessing the Selectivity Profile of PF-04691502: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K/mTOR inhibitor PF-04691502 with other notable alternatives. The following sections detail its selectivity profile, supported by experimental data, and provide comprehensive experimental protocols for key assays.
This compound is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] Its ability to simultaneously target both key nodes in the PI3K/AKT/mTOR signaling pathway has made it a significant tool in cancer research.[2] This guide offers a comparative analysis of this compound against other well-characterized PI3K/mTOR inhibitors to aid in the selection of the most appropriate tool for specific research needs.
Biochemical Selectivity Profile: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. The following table summarizes the in vitro inhibitory activity of this compound and alternative compounds against various Class I PI3K isoforms and mTOR.
| Inhibitor | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kδ (Ki, nM) | PI3Kγ (Ki, nM) | mTOR (Ki, nM) | Reference(s) |
| This compound | 1.8 | 2.1 | 1.6 | 1.9 | 16 | [3][4] |
| Dactolisib (BEZ235) | 4 (IC50) | 75 (IC50) | 7 (IC50) | 5 (IC50) | 20.7 (IC50) | [5][6] |
| Pictilisib (GDC-0941) | 3 (IC50) | 33 (IC50) | 3 (IC50) | 75 (IC50) | 580 (Ki) | [7] |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 (mTORC1) / 0.3 (mTORC2) | [8][9][10] |
| Voxtalisib (XL765) | 39 (IC50) | 113 (IC50) | 43 (IC50) | 9 (IC50) | 157 (IC50) | [11][12] |
| Buparlisib (BKM120) | 52 (IC50) | 166 (IC50) | 116 (IC50) | 262 (IC50) | >1000 | [13] |
Note: Data is presented as Ki (inhibition constant) where available, which is a measure of binding affinity. IC50 values, the concentration causing 50% inhibition, are also provided and are dependent on assay conditions.
This compound demonstrates potent and relatively balanced inhibition across the Class I PI3K isoforms and mTOR.[3][4] In contrast, Omipalisib shows exceptionally high potency against all PI3K isoforms and mTOR.[8][9][10] Dactolisib and Voxtalisib also exhibit dual inhibitory activity, while Pictilisib is more selective for PI3Kα and PI3Kδ over mTOR.[5][6][7][11][12] Buparlisib acts primarily as a pan-PI3K inhibitor with significantly less activity against mTOR.[13]
Further studies indicate that this compound has little to no activity against other kinases such as Vps34, AKT, PDK1, p70S6K, MEK, ERK, p38, or JNK, highlighting its selectivity for the PI3K/mTOR pathway.[4]
Cellular Activity: Inhibition of Downstream Signaling and Proliferation
The efficacy of these inhibitors in a cellular context is crucial. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of AKT phosphorylation, a key downstream effector of PI3K, and for the inhibition of cancer cell proliferation.
| Inhibitor | Cell Line(s) | p-Akt (S473) IC50 (nM) | p-Akt (T308) IC50 (nM) | Proliferation IC50 (nM) | Reference(s) |
| This compound | BT20, SKOV3, U87MG | 3.8 - 20 | 7.5 - 47 | 179 - 313 | [2][3] |
| Dactolisib (BEZ235) | U87, P3 | - | - | 12.7 - 15.8 | [14] |
| Pictilisib (GDC-0941) | U87MG, PC3, MDA-MB-361 | 28 - 46 | - | 140 - 950 | [15] |
| Omipalisib (GSK2126458) | OCI-AML3, THP-1 | - | - | 8.93 - 17.45 | [16] |
| Voxtalisib (XL765) | PC-3, MCF7 | - | - | 230 - 270 (colony growth) | [11] |
| Buparlisib (BKM120) | Pediatric Sarcoma Lines | - | - | 64 - 916 | [13] |
Note: IC50 values can vary significantly based on the cell line, assay duration, and endpoint measured.
These cellular assays confirm that this compound effectively inhibits the PI3K/mTOR pathway in cancer cells, leading to a reduction in cell proliferation.[2][3] The comparative data illustrates the varying potencies of these inhibitors in a biological system.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for assessment, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized experimental workflow for assessing PI3K/mTOR inhibitor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Biochemical Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to a kinase.
Materials:
-
Kinase (e.g., recombinant human PI3K or mTOR)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a mixture of the kinase and the Eu-labeled antibody in the assay buffer. Prepare the Alexa Fluor™ 647-labeled tracer at the desired concentration in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor solution.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The binding of the inhibitor will displace the tracer, leading to a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
Cell-Based Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol details the detection of phosphorylated Akt in cell lysates following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of the test inhibitor for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative inhibition of Akt phosphorylation at different inhibitor concentrations and calculate the IC50 value.[17][18][19][20][21][22]
By providing a clear comparison of biochemical and cellular activities, alongside detailed experimental protocols and visual aids, this guide aims to be a valuable resource for researchers investigating the PI3K/mTOR signaling pathway and the application of selective inhibitors like this compound.
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 8. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of PF-04691502: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of PF-04691502 with other alternative PI3K/mTOR inhibitors. The information is supported by experimental data from various preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Comparative Analysis of In Vivo Antitumor Efficacy
This compound is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its antitumor activity has been validated in a range of in vivo cancer models. This section compares its efficacy with other well-characterized PI3K/mTOR inhibitors, Gedatolisib (PF-05212384) and BEZ235.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts (UM-SCC1, wtTP53) | 10 mg/kg, daily | Suppressed tumorigenesis; Combination with radiation showed enhanced tumor growth delay.[3][4] | [3][4] |
| Colorectal Cancer Stem Cell Xenograft (PIK3CA H1047R) | Not specified | Inhibited in vivo xenograft tumor growth with a significant reduction of pAKT (S473).[5][6] | [5][6] | |
| Ovarian Cancer Patient-Derived Xenografts | Not specified | Exhibited antitumor activity in all tested models; continuous administration was necessary to prevent tumor regrowth.[2] | [2] | |
| Non-Small Cell Lung Carcinoma Xenografts (Gefitinib and Erlotinib-resistant) | Not specified | Demonstrated antitumor activity.[1] | [1] | |
| Gedatolisib (PF-05212384) | Breast Cancer Patient-Derived Xenografts | Not specified | More effectively reduced tumor cell growth compared to single-node PI3K or mTOR inhibitors.[7] | [7] |
| Advanced Solid Tumors (Phase 1 Clinical Trial) | 154 mg, IV once weekly (MTD) | Showed antitumor activity with two partial responses in a heavily pretreated patient population.[8][9] | [8][9] | |
| BEZ235 | Gastric Cancer Xenografts (NCI-N87) | 20 mg/kg and 40 mg/kg, daily | Dose-dependent tumor growth suppression of 53% and 70%, respectively, after 2 weeks.[10] | [10] |
| HER2+ Breast Cancer Xenografts | 45 mg/kg, oral, every other day | Efficacious as a single agent and in combination with trastuzumab in trastuzumab-sensitive, resistant, and PIK3CA mutated models.[11] | [11] | |
| Pancreatic Cancer Orthotopic Xenografts | 45 mg/kg, daily, 5 days/week | Well-tolerated and produced significant tumor growth inhibition in three primary pancreatic cancer models.[12] | [12] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for in vivo antitumor activity assessment.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the reviewed literature. Specific details may vary between individual studies.
Human Xenograft Tumor Model Protocol[3][4]
-
Cell Culture: Human cancer cell lines (e.g., UM-SCC1 for HNSCC) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule (e.g., 10 mg/kg daily). The control group receives a vehicle solution.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis.
-
Pharmacodynamic Analysis: A portion of the tumor tissue is used for pharmacodynamic biomarker analysis. This typically includes Western blotting or immunohistochemistry to assess the levels of phosphorylated proteins in the PI3K/mTOR pathway, such as p-Akt, p-S6, and p-4EBP1, to confirm target engagement by the inhibitor.[3] Proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL) may also be assessed.[3][4]
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Propagation: Once the tumors grow, they can be serially passaged into new cohorts of mice to expand the model.
-
Treatment and Analysis: The subsequent steps of randomization, treatment, monitoring, and analysis are similar to the cell line-derived xenograft model. PDX models are considered to be more representative of the patient's tumor heterogeneity and response to therapy.
Conclusion
This compound demonstrates significant in vivo antitumor activity across a variety of preclinical cancer models. Its efficacy as a dual PI3K/mTOR inhibitor is comparable to other inhibitors in its class, such as Gedatolisib and BEZ235. The choice of inhibitor for a specific therapeutic application may depend on the cancer type, the specific genetic alterations driving the tumor, and the desired pharmacokinetic profile. The provided experimental frameworks offer a basis for the continued in vivo evaluation and comparison of these and other novel anticancer agents.
References
- 1. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/mTOR inhibitor this compound antitumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor this compound in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 8. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of PF-04691502
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of PF-04691502, a potent PI3K/mTOR inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and to be familiar with your institution's specific chemical hygiene plan. This compound is a potent bioactive compound, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is fundamental to its safe disposal.
| Property | Value |
| Molecular Formula | C₂₂H₂₇N₅O₄ |
| Molecular Weight | 425.48 g/mol |
| Appearance | Solid powder |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | Insoluble |
| Solubility in DMSO | Soluble |
This data is compiled from various chemical suppliers.
The insolubility of this compound in water is a critical factor in its disposal; it should never be disposed of down the drain.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound, including the pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most crucial step.
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and specifically identifying the contents as "this compound contaminated debris."
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
The waste container should be labeled "Hazardous Chemical Waste: this compound in DMSO."
-
Do not mix this waste with aqueous or other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Labware:
-
Glassware and other reusable labware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the labware three times with a solvent in which this compound is soluble (e.g., DMSO), collecting the rinsate as hazardous waste.
-
Following the solvent rinse, wash the labware with an appropriate detergent and water.
-
Step 2: Waste Labeling and Storage
Accurate and clear labeling is essential for the safety of all personnel and for proper disposal by your institution's EHS professionals.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For solutions, indicate the solvent (e.g., "in DMSO") and an estimated concentration.
-
Indicate the date the waste was first added to the container.
-
Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Step 3: Arranging for Disposal
Never attempt to dispose of this compound as regular trash or via the sanitary sewer system.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous chemical waste.
-
Follow all institutional procedures for waste pickup, including any specific packaging or documentation requirements.
-
Your EHS office will arrange for the final disposal of the waste through a licensed hazardous waste disposal company, likely via incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always prioritize safety and consult with your institution's EHS office for guidance on specific disposal questions.
Personal protective equipment for handling PF-04691502
Essential Safety and Handling Guide for PF-04691502
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the dual PI3K/mTOR inhibitor, this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[4][7] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[4][5] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[4][5] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[4] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[5]
Operational and Disposal Plans
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark. |
| -20°C | Long-term (months to years) | Keep dry and dark.[8] | |
| Stock Solution (in DMSO) | -20°C | 6 months | [9] |
| -80°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles.[9] |
Experimental Protocols: Handling and Preparation of Solutions
Workspace Preparation: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4] The work surface should be covered with absorbent, plastic-backed paper.
Preparation of Stock Solution (e.g., 100 mM in DMSO): this compound is soluble in DMSO.[1][8][10] For example, to prepare a 100 mM stock solution, you would dissolve 42.55 mg of this compound (Molecular Weight: 425.48 g/mol ) in 1 mL of fresh DMSO.[10] Gentle warming may be necessary to fully dissolve the compound.[8]
Step-by-Step Handling Procedure:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[4]
-
Prepare the Workspace: Ensure all work is conducted in a certified chemical fume hood or BSC with the work surface covered.[4]
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder.
-
Preparing the Stock Solution: Add the appropriate volume of DMSO to the powdered compound. Mix well to ensure complete dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[4]
Disposal Plan
All waste contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
Visualized Workflow
Caption: Workflow for safe handling and disposal of this compound.
Signaling Pathway Inhibition
This compound is a dual inhibitor of PI3K and mTOR.[3][10] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] this compound inhibits the activation of downstream effectors including AKT, PRAS40, p70S6K, 4EBP1, and S6RP.[3][10][11]
Caption: this compound inhibits both PI3K and mTORC1 signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. adooq.com [adooq.com]
- 3. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
